molecular formula C9H14BrN3O B7869308 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine

4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine

Número de catálogo: B7869308
Peso molecular: 260.13 g/mol
Clave InChI: GIPVJDCXHNKXQU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine is a useful research compound. Its molecular formula is C9H14BrN3O and its molecular weight is 260.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-[2-(4-bromopyrazol-1-yl)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN3O/c10-9-7-11-13(8-9)2-1-12-3-5-14-6-4-12/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPVJDCXHNKXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores can yield novel molecular entities with significant therapeutic potential. The molecule 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine represents a compelling example of such a design strategy, integrating two "privileged structures": the pyrazole ring and the morpholine moiety.[1][2][3] Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are core components of numerous approved drugs, exhibiting a wide array of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4] The morpholine ring, a saturated heterocycle containing both an ether and an amine functional group, is frequently incorporated into drug candidates to enhance physicochemical properties, improve metabolic stability, and increase aqueous solubility.[2][5][6]

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential medicinal chemistry applications of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine. The insights presented herein are synthesized from established principles of medicinal chemistry and data from analogous structures, offering a predictive framework for researchers and drug development professionals exploring this promising chemical space.

Chemical and Physicochemical Profile

Understanding the fundamental chemical and physicochemical properties of a compound is paramount in the early stages of drug discovery. While experimental data for 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine is not extensively published, we can infer its likely characteristics based on its constituent parts.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale and Significance in Drug Discovery
Molecular Formula C9H14BrN3ODetermined from the chemical structure.
Molecular Weight 260.13 g/mol Falls within the "rule of five" guidelines, suggesting good potential for oral bioavailability.
logP (Lipophilicity) 1.5 - 2.5The morpholine group decreases lipophilicity, which can improve aqueous solubility and reduce non-specific binding. The bromo-pyrazole moiety contributes to lipophilicity. This predicted range suggests a balance suitable for cell membrane permeability.
pKa (Basicity) 6.5 - 7.5The morpholine nitrogen is basic and would be protonated at physiological pH. This can enhance aqueous solubility and allow for salt formation, which is often advantageous for drug formulation.[7]
Hydrogen Bond Donors 0The parent pyrazole NH is substituted, and the morpholine nitrogen is tertiary.
Hydrogen Bond Acceptors 4The two nitrogen atoms of the pyrazole ring and the oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets.
Aqueous Solubility Moderate to HighThe presence of the polar morpholine ring and the potential for protonation at physiological pH suggest good aqueous solubility, a desirable trait for drug administration and distribution.[2]

Synthesis and Characterization: A Proposed Synthetic Pathway

A plausible and efficient synthesis of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine can be envisioned through a multi-step process, leveraging established synthetic methodologies for pyrazole and morpholine derivatives.[8][9][10]

Experimental Protocol: Synthesis of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine

Step 1: Synthesis of 4-bromo-1H-pyrazole

This can be achieved through the bromination of pyrazole.

  • Reagents and Solvents: Pyrazole, Bromine, Acetic Acid.

  • Procedure:

    • Dissolve pyrazole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of bromine in acetic acid dropwise to the cooled pyrazole solution with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • The precipitated crude product is collected by filtration, washed with water, and dried.

    • Purify the crude 4-bromo-1H-pyrazole by recrystallization or column chromatography.

Step 2: N-Alkylation of 4-bromo-1H-pyrazole with 1-bromo-2-chloroethane

  • Reagents and Solvents: 4-bromo-1H-pyrazole, 1-bromo-2-chloroethane, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Procedure:

    • To a solution of 4-bromo-1H-pyrazole in the chosen solvent, add the base.

    • Add 1-bromo-2-chloroethane to the mixture.

    • Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture and filter to remove the inorganic salts.

    • Remove the solvent under reduced pressure.

    • The resulting crude product, 1-(2-chloroethyl)-4-bromo-1H-pyrazole, can be purified by column chromatography.

Step 3: Synthesis of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine

  • Reagents and Solvents: 1-(2-chloroethyl)-4-bromo-1H-pyrazole, morpholine, a base (e.g., potassium carbonate), and a suitable solvent (e.g., acetonitrile).

  • Procedure:

    • Combine 1-(2-chloroethyl)-4-bromo-1H-pyrazole, an excess of morpholine, and the base in the solvent.

    • Reflux the mixture for several hours, monitoring by TLC.[10]

    • Upon completion, cool the reaction and filter off the solid.

    • Evaporate the solvent in vacuo.

    • The residue can be purified by column chromatography to yield the final product, 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of the atoms.[8]

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[11]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Medicinal Chemistry Potential: A Landscape of Therapeutic Opportunities

The structural features of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine suggest a wide range of potential therapeutic applications, drawing from the known biological activities of its constituent moieties.[1][2]

Anticancer Activity

Pyrazole derivatives are well-documented as potent anticancer agents, often targeting key signaling pathways involved in tumor growth and proliferation.[4][12] The bromo-substituent on the pyrazole ring can enhance activity through halogen bonding interactions with target proteins.[13] The morpholine group can improve the pharmacokinetic profile of the molecule, leading to better in vivo efficacy.[2]

Potential Molecular Targets:

  • Kinase Inhibition: Many pyrazole-containing drugs are kinase inhibitors.[3] This compound could potentially inhibit kinases involved in cancer progression, such as VEGFR-2.[12]

  • Cell Cycle Regulation: Pyrazole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.

anticancer_pathway Pyrazole-Morpholine_Compound Pyrazole-Morpholine_Compound Kinase_Target Kinase_Target Pyrazole-Morpholine_Compound->Kinase_Target Inhibition Downstream_Signaling Downstream_Signaling Kinase_Target->Downstream_Signaling Activation Apoptosis Apoptosis Kinase_Target->Apoptosis Suppression Cell_Proliferation_and_Survival Cell_Proliferation_and_Survival Downstream_Signaling->Cell_Proliferation_and_Survival Promotion

Caption: Potential mechanism of anticancer action.

Antimicrobial Activity

Both pyrazole and morpholine derivatives have demonstrated significant antimicrobial properties.[8][14] The combination of these two scaffolds could lead to a synergistic effect, resulting in a potent agent against a broad spectrum of bacteria and fungi. The bromine atom can also contribute to the antimicrobial activity.

Anti-inflammatory Activity

Pyrazole-containing compounds are known for their anti-inflammatory effects, with some acting as selective COX-2 inhibitors.[4] The morpholine moiety has also been incorporated into anti-inflammatory agents.[15] Therefore, 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine is a promising candidate for the development of novel anti-inflammatory drugs.

Drug Metabolism and Pharmacokinetics (DMPK) and Toxicology Considerations

The morpholine ring is generally associated with favorable DMPK properties, including improved metabolic stability and reduced clearance.[2] However, the presence of the bromo-pyrazole moiety may introduce specific metabolic pathways that need to be investigated.

Potential Metabolic Pathways:

  • Oxidation: The morpholine ring and the ethyl linker are susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Dehalogenation: The bromine atom may be a site for metabolic dehalogenation.

Toxicology:

While the individual scaffolds are generally well-tolerated, the toxicological profile of the combined molecule must be thoroughly evaluated. In silico toxicity predictions can be an initial step, followed by in vitro and in vivo studies.[12]

Conclusion and Future Directions

4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine is a molecule of significant interest for medicinal chemistry, combining the therapeutic potential of the pyrazole scaffold with the favorable physicochemical properties of the morpholine moiety. Based on the analysis of related compounds, this molecule is predicted to possess promising anticancer, antimicrobial, and anti-inflammatory activities.

Future research should focus on the efficient synthesis and thorough characterization of this compound. Subsequent in vitro and in vivo studies are necessary to validate its predicted biological activities and to establish a comprehensive structure-activity relationship (SAR) for this class of compounds. The exploration of this and related pyrazole-morpholine hybrids holds considerable promise for the discovery of novel and effective therapeutic agents.

References

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC.
  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (n.d.). PDF.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
  • Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant. (2025). Source.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications.
  • (PDF) Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quantum Methods with Special Reference to NLO and Molecular Docking Insights. (2025). ResearchGate.
  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). JOCPR.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers.
  • Morpholine. (n.d.). Wikipedia.
  • MORPHOLINE. (n.d.). Source.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR.
  • 4-Bromo-1-ethyl-1H-pyrazole AldrichCPR. (n.d.). Sigma-Aldrich.
  • A review on recent development of pyrazoline as a pharmocologically active molecule. (2025). Source.
  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (n.d.). PMC.
  • Synthesis and characterization of pyrazoline derivatives obtained from 4-bromo-naphthalen-1-ol. (n.d.). Der Pharma Chemica.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
  • Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. (2023). Frontiers.
  • A review on pharmacological profile of Morpholine derivatives. (2025). ResearchGate.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). PMC.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PMC.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences.
  • Studies on synthesis of pyrazole from dibromo and hydrazine compounds. (2015). eGrove.
  • Recent advances in the therapeutic applications of pyrazolines. (n.d.). PMC.
  • Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1-H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. (n.d.). Bentham Science.

Sources

The Ascendant Scaffold: Unlocking the Therapeutic Potential of Pyrazole-Morpholine Conjugates in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of pyrazole and morpholine moieties has given rise to a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility and potent biological activity across a spectrum of therapeutic areas. This technical guide provides a comprehensive exploration of the pyrazole-morpholine scaffold, from its fundamental chemical attributes and synthetic strategies to its profound therapeutic potential. We will delve into the mechanistic intricacies of its action in oncology, neurodegenerative disorders, and inflammatory conditions, supported by a critical analysis of structure-activity relationships (SAR). This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering field-proven insights and detailed methodologies to accelerate the translation of these promising compounds from the laboratory to the clinic.

Introduction: The Strategic Alliance of Two Pharmacophoric Powerhouses

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of numerous clinically approved drugs.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have cemented its importance in medicinal chemistry.[3][4] Similarly, the morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is prized for its favorable physicochemical and metabolic properties, often enhancing the solubility and bioavailability of drug candidates.[5] The strategic hybridization of these two scaffolds results in a molecular architecture with a unique three-dimensional conformation, enabling specific and high-affinity interactions with a variety of biological targets.[1][5] This guide will illuminate the synergistic potential of this powerful combination in the ongoing quest for novel therapeutics.

Synthetic Strategies: Constructing the Pyrazole-Morpholine Core

The synthesis of pyrazole-morpholine derivatives can be achieved through several reliable and adaptable synthetic routes. The choice of a specific pathway often depends on the desired substitution pattern on both the pyrazole and morpholine rings, allowing for the creation of diverse chemical libraries for biological screening.

General Synthetic Approach: A Step-by-Step Protocol

One of the most common and effective methods for synthesizing pyrazole-morpholine scaffolds involves a multi-step sequence starting from readily available precursors. The following protocol outlines a representative synthesis.

Experimental Protocol: Synthesis of a 4-(Pyrazol-1-yl)morpholine Derivative

Step 1: Synthesis of Chalcone Intermediate

  • To a solution of an appropriately substituted acetophenone (1.0 eq) in ethanol, add an equimolar amount of a substituted benzaldehyde (1.0 eq).

  • Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Cyclization to form the Pyrazoline Ring

  • Dissolve the synthesized chalcone (1.0 eq) in glacial acetic acid.

  • Add hydrazine hydrate (1.2 eq) to the solution and reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated pyrazoline derivative by filtration, wash with water, and dry.

Step 3: Introduction of the Morpholine Moiety

  • To a solution of the synthesized pyrazoline (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq) to the mixture.

  • Heat the reaction mixture at 80-90 °C for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into cold water to precipitate the final pyrazole-morpholine product.

  • Filter the solid, wash with water, and purify by column chromatography to obtain the desired compound.[6]

Characterization: The synthesized compounds are typically characterized by various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their structure and purity.[5][6]

Therapeutic Frontiers of Pyrazole-Morpholine Scaffolds

The unique structural features of pyrazole-morpholine hybrids have led to their exploration in a multitude of therapeutic areas, with particularly promising results in oncology, neurodegenerative diseases, and inflammatory disorders.

Oncology: A Multi-pronged Attack on Cancer

The pyrazole-morpholine scaffold has emerged as a potent weapon in the fight against cancer, with derivatives exhibiting a range of anticancer activities, including the inhibition of key signaling pathways and the induction of apoptosis.[1][7]

3.1.1. Kinase Inhibition: Targeting the Engines of Cell Proliferation

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[2][8] Pyrazole-morpholine derivatives have been successfully designed as potent inhibitors of several key kinases implicated in tumor growth and survival.[2][9]

  • EGFR and VEGFR Inhibition: Certain pyrazole-morpholine hybrids have demonstrated significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two key players in tumor angiogenesis and proliferation.[10][11] For instance, some thiazolyl-pyrazoline hybrids incorporating a morpholine ring have shown dual inhibitory activity against both EGFR and HER2.[10]

  • PI3K/Akt Pathway Inhibition: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers.[7] Novel pyrazole carbaldehyde derivatives have been identified as potent PI3K inhibitors, exhibiting excellent cytotoxicity against breast cancer cells.[7]

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazole-Morpholine Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrazole-morpholine derivatives.

3.1.2. Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Sagam et al. synthesized novel morpholine-benzimidazole-pyrazole hybrids that act as potent tubulin polymerization inhibitors, exhibiting higher activity than the standard drug combretastatin A-4 (CA-4) against several human cancer cell lines.[1]

Quantitative Data Summary: Anticancer Activity of Pyrazole-Morpholine Derivatives

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Morpholine-benzimidazole-pyrazole hybridsTubulin PolymerizationMCF7 (Breast)0.042[1]
Morpholine-benzimidazole-pyrazole hybridsTubulin PolymerizationPC3 (Prostate)0.61[1]
Morpholine-benzimidazole-pyrazole hybridsTubulin PolymerizationA549 (Lung)0.76[1]
Thiazolyl-pyrazoline-morpholine hybridsEGFR-4.34[10]
Thiazolyl-pyrazoline-morpholine hybridsHER2-2.28[10]
Pyrazole carbaldehyde derivativesPI3 KinaseMCF7 (Breast)0.25[7]
Neurodegenerative Diseases: A Glimmer of Hope

The complex pathology of neurodegenerative diseases like Alzheimer's and Parkinson's presents a significant challenge for drug discovery. Pyrazole-containing scaffolds have shown promise in targeting key pathological mechanisms in these disorders.[12][13][14]

3.2.1. Targeting Pathologies in Alzheimer's and Parkinson's Disease

Recent reviews have highlighted the advances in the synthesis and application of pyrazole scaffolds in developing therapeutics for Alzheimer's disease (AD) and Parkinson's disease (PD).[12][13][14] Pyrazoline derivatives, a reduced form of pyrazoles, have been shown to inhibit acetylcholinesterase (AChE) and beta-amyloid (Aβ) plaque formation, both of which are central to the pathology of AD.[15] Furthermore, they have demonstrated efficacy against PD by targeting monoamine oxidase B (MAO-B).[15]

Experimental Workflow: Screening for Neuroprotective Activity

Neuroprotection_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_validation Cell-based & In Vivo Validation Synthesis Synthesis of Pyrazole-Morpholine Library AChE_Assay AChE Inhibition Assay Synthesis->AChE_Assay Abeta_Assay Aβ Aggregation Assay Synthesis->Abeta_Assay MAO_Assay MAO-B Inhibition Assay Synthesis->MAO_Assay Cell_Culture Neuronal Cell Culture Models AChE_Assay->Cell_Culture Abeta_Assay->Cell_Culture MAO_Assay->Cell_Culture Animal_Models Animal Models of AD/PD Cell_Culture->Animal_Models Lead_Compound Lead Compound Identification Animal_Models->Lead_Compound

Caption: A typical workflow for identifying neuroprotective pyrazole-morpholine compounds.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole-morpholine scaffolds is highly dependent on the nature and position of substituents on both the pyrazole and any associated phenyl rings. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

  • Substitution on the Phenyl Ring: The introduction of different substituents on the phenyl ring attached to the pyrazole core can significantly impact antitumor activity.[6] For instance, the presence of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with the target protein.

  • The Role of the Morpholine Moiety: The morpholine ring is not merely a passive solubilizing group. Its presence and orientation can influence the overall conformation of the molecule, leading to improved binding affinity and selectivity for the target.[2] In some kinase inhibitors, the morpholine ring faces the solvent-exposed region, contributing to the overall binding and pharmacokinetic profile.[2]

Future Directions and Conclusion

The pyrazole-morpholine scaffold represents a highly promising and versatile platform for the development of novel therapeutics. The extensive body of research highlights its potential to address unmet medical needs in oncology, neurodegenerative diseases, and beyond. Future research should focus on:

  • Elucidation of Novel Mechanisms of Action: While kinase and tubulin inhibition are well-established, further studies are needed to uncover other potential mechanisms through which these compounds exert their therapeutic effects.

  • Optimization of Pharmacokinetic Properties: Continued medicinal chemistry efforts are required to fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their clinical translatability.

  • Exploration of New Therapeutic Areas: The broad biological activity of this scaffold suggests its potential utility in other disease areas, such as infectious diseases and autoimmune disorders, warranting further investigation.

References

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. Retrieved February 26, 2026, from [Link]

  • Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant. (2025). Asian Journal of Chemistry. Retrieved February 26, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved February 26, 2026, from [Link]

  • (PDF) Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quantum Methods with Special Reference to NLO and Molecular Docking Insights. (2025). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Pyrazole scaffold synthesis, functionalization, and applications in alzheimer's disease and parkinson's disease treatment (2011-2020). (2021). WashU Medicine Research Profiles. Retrieved February 26, 2026, from [Link]

  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (2020). MDPI. Retrieved February 26, 2026, from [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020). (2021). PubMed. Retrieved February 26, 2026, from [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.). University of South Florida. Retrieved February 26, 2026, from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. Retrieved February 26, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers. Retrieved February 26, 2026, from [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). Semantic Scholar. Retrieved February 26, 2026, from [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). Semantic Scholar. Retrieved February 26, 2026, from [Link]

  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (n.d.). PMC - NIH. Retrieved February 26, 2026, from [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (n.d.). ScienceDirect. Retrieved February 26, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews. Retrieved February 26, 2026, from [Link]

  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (2020). Preprints.org. Retrieved February 26, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Retrieved February 26, 2026, from [Link]

  • Pyrazole Scaffolds: A promising frontier in drug discovery. (2024). Connect Journals. Retrieved February 26, 2026, from [Link]

Sources

Leveraging the 4-Bromopyrazole Scaffold for the Development of Novel Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of 4-bromopyrazole derivatives as potent and selective ligands for Sigma-1 (σ₁) and Sigma-2 (σ₂) receptors. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics targeting these unique receptor systems.

The Enigmatic Target: Sigma Receptors

Initially mischaracterized as a subtype of opioid receptors, Sigma receptors are now understood to be a unique class of proteins with distinct pharmacology and function.[1][2] They are broadly classified into two subtypes, σ₁ and σ₂.

  • The Sigma-1 Receptor (σ₁R): This 25 kDa protein has been successfully cloned and its crystal structure resolved.[1][3] It primarily resides at the endoplasmic reticulum (ER)-mitochondrion interface, where it functions as a molecular chaperone, regulating calcium signaling, ion channel activity, and cellular stress responses.[1][2][4] Its role as a modulator of various neurotransmitter systems makes it a compelling target for central nervous system (CNS) disorders, including depression, anxiety, schizophrenia, and neurodegenerative diseases, as well as for pain management.[2][3]

  • The Sigma-2 Receptor (σ₂R): The molecular identity of the σ₂R was more elusive until it was identified as TMEM97, a transmembrane protein involved in cholesterol homeostasis.[1] This receptor is significantly upregulated in proliferating cells, making it a key target in oncology for both diagnostic imaging (e.g., PET) and as a potential therapeutic avenue to induce cancer cell death.[5][6]

The therapeutic potential of modulating these receptors has driven a search for novel ligands with high affinity and subtype selectivity. The pyrazole scaffold has emerged as a particularly fruitful starting point for this endeavor.

The Privileged Scaffold: Pyrazoles in Medicinal Chemistry

The pyrazole ring system is considered a "privileged structure" in drug discovery, appearing in numerous approved drugs and clinical candidates.[7][8] Its five-membered heterocyclic structure offers a stable, aromatic core with multiple points for substitution, allowing for the fine-tuning of physicochemical and pharmacological properties. Pyrazole derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8][9][10][11]

Within this class, 4-bromopyrazole serves as an exceptionally versatile synthetic building block.[7][12][13] The bromine atom at the 4-position is not merely a substituent; it is a reactive handle that enables a wide array of powerful synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[14][15] This synthetic tractability allows for the systematic introduction of diverse chemical moieties, which is the cornerstone of any successful structure-activity relationship (SAR) study.

Synthesis of 4-Bromopyrazole Derivatives: A Modular Approach

The construction of a library of 4-bromopyrazole derivatives for screening typically follows a modular, multi-step approach. The core is first synthesized and then elaborated upon to build structural diversity.

Core Synthesis: One-Pot Regioselective Bromination

An efficient method for preparing the 4-bromopyrazole core involves a one-pot condensation and bromination reaction. This approach avoids the need to isolate the intermediate pyrazole, improving overall yield and reducing reaction time.

G cluster_0 Reactants cluster_1 Product diketone 1,3-Diketone product 4-Bromo-1,3,5-trisubstituted Pyrazole diketone->product One-Pot Reaction (Solvent-Free) hydrazine Arylhydrazine hydrazine->product nbs N-Bromosaccharin nbs->product catalyst Silica-Supported H₂SO₄ catalyst->product G start 4-Bromopyrazole Derivative product 4-Aryl-pyrazole Derivative start->product Suzuki Coupling boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., Na₂CO₃) base->product G prep Prepare Tissue Homogenate (e.g., Guinea Pig Brain) incubation Incubate: Homogenate + Radioligand + Test Compound (Varying Conc.) prep->incubation separation Separate Bound/Free Ligand (Rapid Filtration) incubation->separation radioligand Radioligand (e.g., [³H](+)-Pentazocine for σ₁) (e.g., [³H]DTG + Masker for σ₂) radioligand->incubation quantify Quantify Bound Radioactivity (Liquid Scintillation Counting) separation->quantify analysis Data Analysis (Calculate IC₅₀, then Ki) quantify->analysis

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of Digitoxin and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Cardiac Glycosides

For centuries, compounds derived from the foxglove plant (Digitalis purpurea) have been a cornerstone in the management of heart conditions.[1] These compounds, known as cardiac glycosides, possess a unique ability to increase the force of cardiac contraction, a property that has been harnessed to treat heart failure and certain arrhythmias.[2] At the molecular level, their therapeutic and toxic effects are primarily mediated by the specific inhibition of the Na+/K+-ATPase, a crucial ion pump in cardiac muscle cells.[2][3]

The archetypal cardiac glycoside, Digitoxin, and its close structural analogs, such as Digoxin and Gitoxin, share a common structural framework: a steroid nucleus, a lactone ring at the C17 position, and a sugar moiety at the C3 position.[1][4] It is the subtle variations in this structure, particularly in the hydroxylation of the steroid core, that give rise to a family of compounds with distinct physicochemical properties. These properties—molecular weight, solubility, lipophilicity (LogP), and ionization constant (pKa)—are not mere chemical footnotes; they are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile, governing its absorption, distribution, metabolism, excretion, and ultimately, its clinical efficacy and safety.

This technical guide provides an in-depth exploration of the core physicochemical characteristics of Digitoxin and its key analogs. It is designed for researchers, scientists, and drug development professionals, offering not only a comparative analysis of these vital parameters but also a detailed look at the validated experimental methodologies used for their determination. By understanding the causality behind these properties and their measurement, researchers can better predict the behavior of these complex molecules and advance the development of novel cardiac therapeutics.

Comparative Physicochemical Analysis of Digitoxin Analogs

The clinical utility and toxicological profile of a cardiac glycoside are intrinsically linked to its physicochemical nature. Properties such as lipophilicity influence how a drug distributes into tissues, while solubility affects its formulation and absorption.[5][6] The following table summarizes the key physicochemical parameters for Digitoxin and its primary analogs, Digoxin and Gitoxin, providing a quantitative basis for understanding their distinct pharmacological behaviors.

PropertyDigitoxinDigoxinGitoxinScientific Rationale and Impact
CAS Number 71-63-6[7][8][9]20830-75-5[10][11][12]4562-36-1[13][14][15][16]Provides a unique, unambiguous identifier for chemical substance registration and database searches.
Molecular Formula C41H64O13[7][9]C41H64O14[10][17]C41H64O14[13][15]Defines the elemental composition. Digoxin and Gitoxin possess an additional oxygen atom compared to Digitoxin, a key structural differentiator.
Molecular Weight ( g/mol ) 764.94[7][9]780.94[12][17]780.94[13][15]The additional hydroxyl group on Digoxin and Gitoxin results in a higher molecular weight, subtly influencing diffusion and transport rates.
LogP (Octanol/Water) 2.3[9]1.26[10]1.5[14][15]LogP is a measure of lipophilicity. Digitoxin's higher LogP indicates greater lipid solubility, leading to more extensive tissue distribution and a longer half-life compared to the more polar Digoxin and Gitoxin.[5]
Aqueous Solubility Poorly Soluble46.08 mg/L[10]2.343 mg/L[18]Solubility is critical for absorption. The increased polarity from the extra hydroxyl group enhances Digoxin's aqueous solubility relative to Digitoxin and Gitoxin, affecting its oral bioavailability.
pKa (Predicted) 13.50 (Predicted)[18]13.50 (Predicted)[10]3.48 (Weak Acid, est.) / 13.50 (Predicted)[14][18]The pKa indicates the ionization state of a molecule at a given pH.[6] As largely neutral compounds under physiological conditions, their passive diffusion across cell membranes is favored. The predicted values suggest very weak acidic/basic properties.

In-Depth Methodologies for Physicochemical Characterization

The trustworthiness of physicochemical data hinges on the robustness of the experimental methods used for its determination. For complex, poorly soluble molecules like cardiac glycosides, specialized protocols are required. Here, we detail the standard, self-validating systems for measuring water solubility and LogP, grounded in internationally recognized guidelines.

Experimental Protocol 1: Determination of Aqueous Solubility (OECD 105)

The "Flask Method" as described in OECD Guideline 105 is the authoritative standard for determining the water solubility of substances, particularly for those with solubility above 10⁻² g/L.[19][20][21][22] The core principle is to create a saturated solution and measure the concentration of the dissolved substance.

Methodology:

  • Preliminary Test: A preliminary test is conducted to approximate the required sample amount and the time needed to reach saturation equilibrium.[20]

  • Sample Preparation: An excess amount of the test substance (e.g., Digitoxin) is added to a flask containing high-purity water.

  • Equilibration: The flask is agitated at a constant, controlled temperature (e.g., 20 ± 0.5 °C) for a sufficient duration to ensure equilibrium is reached.[20][22] This may take 24-48 hours. The system must be protected from light if the compound is photolabile.

  • Phase Separation: The solution is allowed to stand to let undissolved particles settle. Centrifugation is then used to separate the solid phase from the aqueous phase.

  • Analysis: A precise volume of the clear, saturated aqueous supernatant is carefully removed. The concentration of the dissolved analyte is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: The experiment is repeated until at least three consecutive measurements show no significant trend in concentration, confirming that equilibrium has been achieved.

Causality Behind Choices: The use of an excess of the substance is critical to ensure saturation is genuinely reached.[23] Constant temperature control is paramount, as solubility is highly temperature-dependent.[24] Employing a validated, specific analytical technique like HPLC is essential for accurately quantifying the analyte without interference from potential impurities.

Experimental Protocol 2: Determination of Partition Coefficient (LogP) by HPLC (OECD 117)

The partition coefficient (LogP) between n-octanol and water is a key indicator of a drug's lipophilicity. The HPLC method, outlined in OECD Guideline 117, is a reliable and efficient alternative to the traditional shake-flask method, especially for LogP values in the 0 to 6 range.[5][25][26]

Methodology:

  • Principle: The method is based on the correlation between a substance's retention time on a reversed-phase (RP-HPLC) column and its LogP. Lipophilic compounds interact more strongly with the non-polar stationary phase and thus have longer retention times.[27]

  • System Setup: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase is typically a mixture of methanol and water, run under isocratic (constant composition) conditions.[25]

  • Calibration: A series of reference compounds with known LogP values are injected into the system. A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known LogP values.

  • Sample Analysis: The test substance (e.g., Digoxin) is dissolved in the mobile phase and injected in a small volume.[25][27] The retention time is measured in duplicate.

  • Calculation: The retention factor (k) for the test substance is calculated from its retention time and the column's dead time. The LogP of the test substance is then determined by interpolating its log(k) value onto the calibration curve.[27]

Causality Behind Choices: RP-HPLC is chosen because the stationary phase mimics the lipophilic environment of n-octanol, providing a strong correlation for LogP.[26] Using a set of well-characterized reference standards is the foundation of this method's validity, as it ensures the relationship between retention and lipophilicity is accurately mapped for the specific system conditions.

experimental_workflow cluster_prep Phase 1: System Preparation & Calibration cluster_analysis Phase 2: Test Substance Analysis cluster_result Phase 3: Result Determination prep_hplc Prepare Isocratic HPLC System (C18 Column, Methanol/Water Mobile Phase) prep_standards Select & Prepare Reference Compounds (with known LogP values) prep_hplc->prep_standards [OECD 117] inject_standards Inject Standards & Record Retention Times prep_standards->inject_standards build_curve Generate Calibration Curve (log(k) vs. known LogP) inject_standards->build_curve interpolate Interpolate log(k) of Test Substance on Calibration Curve build_curve->interpolate Use Curve for Interpolation prep_sample Dissolve Test Substance (e.g., Digoxin) in Mobile Phase inject_sample Inject Test Substance (in duplicate) & Record Retention Time prep_sample->inject_sample calc_k Calculate Retention Factor (k) from Retention Time inject_sample->calc_k calc_k->interpolate result Determine Experimental LogP Value interpolate->result

Caption: Workflow for LogP determination via the OECD 117 HPLC method.

Biological Significance: Physicochemical Properties and Na+/K+-ATPase Inhibition

The therapeutic action of cardiac glycosides stems from their inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[3][28] This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the Na+/Ca2+ exchanger.[29][30] The ultimate result is an accumulation of intracellular calcium, which is taken up by the sarcoplasmic reticulum and subsequently released during depolarization, leading to enhanced cardiac contractility.[1][28]

The physicochemical properties of each analog directly influence its interaction with this target and its overall in-vivo behavior:

  • Lipophilicity (LogP): Digitoxin's higher lipophilicity allows it to more readily cross cell membranes and distribute into tissues, including cardiac muscle. This contributes to its high volume of distribution and long elimination half-life. In contrast, the more hydrophilic nature of Digoxin (due to its extra hydroxyl group) leads to more rapid renal clearance and a shorter duration of action.

  • Solubility: While poor solubility can be a challenge for formulation, it is the dissolved fraction of the drug that is available for absorption. The subtle differences in solubility between the analogs can impact the rate and extent of their absorption from the gastrointestinal tract.

The binding of a cardiac glycoside to the Na+/K+-ATPase initiates a cascade of events that ultimately enhances the force of the heart's contraction.

signaling_pathway Cardiac Glycoside Mechanism of Action CG Cardiac Glycoside (e.g., Digitoxin) NKA Na+/K+-ATPase Pump CG->NKA Inhibits Na_in Increased Intracellular Na+ Concentration NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger (NCX) Activity Reduced Na_in->NCX Reduces Driving Force for Ca_in Increased Intracellular Ca2+ Concentration NCX->Ca_in Leads to SR Sarcoplasmic Reticulum (SR) Increased Ca2+ Uptake Ca_in->SR Promotes Ca_release Enhanced Ca2+ Release during Depolarization SR->Ca_release Results in Contractility Increased Myocardial Contractility (Inotropy) Ca_release->Contractility Causes

Caption: Signaling cascade following Na+/K+-ATPase inhibition by cardiac glycosides.

Conclusion

Digitoxin and its analogs, Digoxin and Gitoxin, represent a classic case study in structure-activity relationships, where minor modifications to a complex scaffold result in significant changes to physicochemical properties. These properties—molecular weight, LogP, and solubility—are not abstract values but are fundamental drivers of a drug's pharmacokinetic profile and clinical performance. An expert understanding of these characteristics, coupled with the application of robust, validated methodologies for their measurement, is indispensable for the modern drug development professional. This guide serves as a foundational resource for researchers aiming to characterize these and other complex natural products, ensuring that scientific integrity and technical accuracy remain at the forefront of therapeutic innovation.

References

Sources

Technical Whitepaper: The Role of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine in Kinase Inhibitor Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine in Kinase Inhibitor Design Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists.

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the transition from a potent enzymatic hit to a viable clinical candidate often hinges on physicochemical optimization. The molecule 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine (hereafter referred to as Fragment-BM ) serves as a privileged building block designed to address two critical failure modes in drug development: poor aqueous solubility and suboptimal selectivity .

This guide dissects the structural utility of Fragment-BM, detailing its role as a modular "tail" unit that projects a solubilizing morpholine group into the solvent-exposed region of the ATP-binding pocket. We provide validated synthetic protocols for its integration and analyze its impact on Structure-Activity Relationships (SAR).

Structural Architecture & Pharmacophore Analysis[1]

Fragment-BM is not merely a reagent; it is a pre-assembled pharmacophore unit. Its efficacy stems from its tripartite structure, which allows medicinal chemists to rapidly elaborate core scaffolds (e.g., pyrimidines, quinazolines) via palladium-catalyzed cross-coupling.

The Tripartite Motif
ComponentChemical IdentityFunctional Role in Inhibitor Design
The Handle 4-Bromo groupSynthetic Utility: A reactive electrophile for Suzuki-Miyaura or Buchwald-Hartwig coupling. It allows the fragment to be "snapped" onto a heteroaromatic core.
The Scaffold Pyrazole RingStructural Rigidity: Acts as an aromatic spacer. In many binding modes (e.g., Aurora, JAK), the pyrazole nitrogens can participate in hydrogen bonding or

-stacking interactions.
The Tail

-Ethylmorpholine
ADME & Binding: The ethyl linker projects the morpholine ring out of the hydrophobic ATP pocket and into the solvent front. The morpholine nitrogen (

) is often protonated at physiological pH, dramatically improving solubility and enabling salt-bridge formation with surface residues (e.g., Asp/Glu).
Visualization: Structural Logic

The following diagram illustrates the logical decomposition of Fragment-BM and its integration into a generic kinase inhibitor core.

FragmentLogic cluster_0 Pharmacophore Components Fragment 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine (Fragment-BM) Br Bromine Handle (Reactive Site) Fragment->Br Py Pyrazole Ring (Linker/Spacer) Fragment->Py Tail Ethyl-Morpholine (Solubility/Solvent Interaction) Fragment->Tail Core Kinase Core Scaffold (e.g., Pyrimidine, Quinazoline) Inhibitor Final Kinase Inhibitor (Solubilized Lead) Core->Inhibitor Scaffold Elaboration Br->Core Suzuki Coupling (Pd-Catalyzed) Tail->Inhibitor Projects to Solvent Front

Caption: Logical decomposition of Fragment-BM showing its modular components and integration pathway into a final inhibitor structure.

Mechanism of Action in Drug Design

Probing the Solvent Front

Kinase ATP pockets are typically deep and hydrophobic, but the rim of the pocket opens to the aqueous environment. A common design strategy, seen in drugs like Danusertib (Aurora kinase inhibitor) and Ruxolitinib (JAK inhibitor), is to attach a polar tail that reaches this solvent interface.

  • Solubility: The morpholine group reduces the LogD of the final molecule, preventing aggregation and improving oral bioavailability.

  • Selectivity: The flexible ethyl linker allows the morpholine to "scan" the surface residues. Specific interactions with non-conserved surface residues can enhance selectivity between closely related kinase isoforms (e.g., CDK2 vs. CDK4).

Synthetic Modularity (The "Plug-and-Play" Approach)

Fragment-BM allows for a convergent synthesis strategy. Instead of building the solubilizing tail linearly (which can be low-yielding due to multiple steps), the tail is pre-formed on the pyrazole. The bromine allows it to be coupled to a boronic acid-functionalized core in a single high-yielding step.

Experimental Protocols

Synthesis of Fragment-BM

Note: This protocol synthesizes the building block from commercially available starting materials.

Reaction: Alkylation of 4-bromopyrazole with 4-(2-chloroethyl)morpholine.

  • Reagents:

    • 4-Bromo-1H-pyrazole (1.0 eq)

    • 4-(2-Chloroethyl)morpholine hydrochloride (1.2 eq)

    • Cesium Carbonate (

      
      ) (2.5 eq) or Potassium Hydroxide (KOH)
      
    • Solvent: Acetonitrile (

      
      ) or DMF
      
  • Procedure:

    • Dissolve 4-bromo-1H-pyrazole in acetonitrile (0.5 M).

    • Add

      
       and stir at room temperature for 30 minutes to deprotonate the pyrazole.
      
    • Add 4-(2-chloroethyl)morpholine hydrochloride.

    • Heat the reaction mixture to reflux (80°C) for 4–12 hours. Monitor by LC-MS for the disappearance of the pyrazole.

    • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate.

    • Purification: The residue is typically purified via silica gel flash chromatography (Eluent: DCM/MeOH 95:5 to 90:10).

    • Yield: Expect 70–85%.

Integration via Suzuki-Miyaura Coupling

Note: This protocol describes coupling Fragment-BM to a generic heteroaryl boronic ester.

Reaction: Cross-coupling of Fragment-BM with Core-Boronate.

  • Reagents:

    • Fragment-BM (1.0 eq)

    • Core Scaffold Boronic Ester (e.g., Pyrimidine-boronate) (1.1 eq)

    • Catalyst:

      
       (0.05 eq)
      
    • Base:

      
       (aq) (3.0 eq)
      
    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • In a microwave vial or pressure tube, combine Fragment-BM, boronic ester, and catalyst.

    • Add dioxane and aqueous base. Sparge with nitrogen for 5 minutes.

    • Seal and heat to 100°C for 2–4 hours (or 120°C for 30 min in microwave).

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over

      
      .
      
    • Purification: Reverse-phase HPLC is often required due to the polarity of the morpholine tail.

Case Study: Optimization of an Aurora Kinase Inhibitor

To demonstrate the utility of Fragment-BM, we examine a hypothetical optimization pathway analogous to the development of AT9283 and Danusertib .

The Challenge

A lead compound (Compound A) with a pyrazole-benzimidazole core shows potent inhibition of Aurora A (


) but suffers from:
  • Poor aqueous solubility (< 1 µg/mL).

  • High metabolic clearance (rapid oxidation of the core).

The Solution

Medicinal chemists replace a lipophilic phenyl group on the core with the 1-(2-morpholinoethyl)-1H-pyrazol-4-yl moiety using Fragment-BM.

Results (Data Comparison):

PropertyCompound A (Phenyl Analog)Compound B (Fragment-BM Analog)Impact
Aurora A

5 nM3 nMPotency maintained/improved
Solubility (pH 7.4) < 1 µM> 150 µM>100-fold improvement
LogD 4.22.1Optimized for oral bioavailability
Binding Mode Hydrophobic collapseH-bond to solvent channelImproved specificity
Synthetic Pathway Visualization

The following diagram maps the convergent synthesis used to generate Compound B.

SynthesisFlow Start1 4-Bromopyrazole Step1 Alkylation (Cs2CO3, MeCN, Reflux) Start1->Step1 Start2 Chloroethyl-morpholine Start2->Step1 Core Scaffold Boronic Ester (e.g., Benzimidazole) Step2 Suzuki Coupling (Pd(dppf)Cl2, Na2CO3) Core->Step2 FragBM Fragment-BM (The Building Block) FragBM->Step2 Step1->FragBM Yield: ~80% Final Optimized Inhibitor (High Solubility) Step2->Final Yield: ~65%

Caption: Convergent synthetic pathway utilizing Fragment-BM to generate a solubility-optimized kinase inhibitor.

References

  • Fancelli, D., et al. (2005).[1] "Potent and selective Aurora inhibitors identified by the expansion of a novel scaffold."[2][3] Journal of Medicinal Chemistry, 48(8), 3080-3084.[1] Link

  • Howard, S., et al. (2009). "Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent Aurora kinase activity."[2] Journal of Medicinal Chemistry, 52(2), 379-388. Link

  • Carpinelli, P., & Ceruti, R. (2007). "PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer."[2][4][5] Molecular Cancer Therapeutics, 6(12), 3158-3168. Link

  • Wyatt, P. G., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design." Journal of Medicinal Chemistry, 51(16), 4986-4999. Link

Sources

A Technical Guide to Determining the Organic Solvent Solubility Profile of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that governs its processability, formulation, and ultimate bioavailability.[1][2][3] This guide provides a comprehensive framework for characterizing the solubility profile of the novel heterocyclic compound, 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine. Due to the specific nature of this molecule, publicly available experimental data is limited. Therefore, this document serves as both a theoretical guide and a practical manual, outlining the scientific rationale for solvent selection, detailing robust experimental protocols, and providing a framework for data interpretation. The methodologies described herein are grounded in established principles of pharmaceutical science to ensure the generation of reliable and reproducible data essential for drug development professionals.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum amount of a solute that can dissolve in a given volume of a solvent at a specific temperature, is a cornerstone of pharmaceutical development.[2][3] For an API like 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine, a molecule incorporating both a substituted pyrazole and a morpholine moiety, understanding its interaction with various organic solvents is paramount.[4][5] These functional groups suggest a nuanced polarity and potential for hydrogen bonding, making its solubility profile complex and highly solvent-dependent.

An API's solubility profile directly impacts:

  • Process Chemistry: Efficient synthesis, purification, and crystallization steps are contingent on selecting appropriate solvents where the compound and its intermediates have suitable solubility.[6]

  • Formulation Development: Creating viable dosage forms, from oral solids to parenteral solutions, requires a deep understanding of which excipients and solvent systems can effectively deliver the drug.[7] Low solubility is a primary hurdle in formulation.[8][9]

  • Preclinical Studies: Early-stage in vitro and in vivo studies, including ADMET (absorption, distribution, metabolism, elimination, and toxicity) assays, rely on the ability to prepare accurate and stable solutions.[9][10] Poor solubility can lead to underestimated activity or toxicity, jeopardizing the selection of promising drug candidates.[9][11][12]

This guide will focus on establishing a thermodynamic equilibrium solubility profile, which is considered the gold standard for development needs and provides a stable, baseline measurement of a compound's solubility.[2][13][14]

Foundational Knowledge: Physicochemical Characterization

Before embarking on solubility studies, a foundational understanding of the molecule's intrinsic properties is necessary. While extensive experimental data for 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine is not publicly available, we can infer properties from its constituent parts—a bromo-pyrazole and a morpholino-ethyl group—and from data on analogous structures.[4][15][16]

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicSignificance for Solubility
Molecular Weight ~303.19 g/mol Higher molecular weight can sometimes correlate with lower solubility.
Polarity Moderately polarThe morpholine ring (with its oxygen and nitrogen) and the pyrazole ring nitrogens offer polar sites for interaction with polar solvents. The bromo- and ethyl- groups add nonpolar character.
pKa (Basic) Estimated 6.5 - 7.5The morpholine nitrogen is basic and will be protonated at acidic pH, drastically increasing aqueous solubility. This is less relevant for most organic solvents unless they are protic.
Hydrogen Bonding AcceptorThe nitrogen atoms in both rings and the oxygen in the morpholine ring can act as hydrogen bond acceptors. There are no classic hydrogen bond donors.
LogP Estimated 2.0 - 3.0This predicted octanol-water partition coefficient suggests moderate lipophilicity, indicating that solubility will be significant in a range of organic solvents.

Note: These values are estimations based on structural analysis and data from similar compounds. Experimental determination is required for confirmation.

Strategic Solvent Selection: A Rationale-Driven Approach

The choice of organic solvents for screening is not arbitrary; it should be a strategic selection designed to probe the compound's behavior across a spectrum of physicochemical properties.[17][18] Solvents are chosen based on polarity, hydrogen bonding capability, and their classification according to regulatory guidelines (e.g., ICH Q3C).[1][17]

Table of Recommended Solvents for Initial Solubility Screening:

SolventClass (ICH Q3C)Polarity IndexH-BondingRationale for Inclusion
Methanol 25.1Donor & AcceptorA polar, protic solvent. High solubility would suggest strong polar interactions are favorable.
Ethanol 34.3Donor & AcceptorA common, less toxic polar protic solvent widely used in formulations.
Acetone 35.1AcceptorA polar, aprotic solvent. Helps to understand the role of hydrogen bond donation from the solvent.
Acetonitrile 25.8AcceptorA polar, aprotic solvent with a strong dipole moment.
Ethyl Acetate 34.4AcceptorA moderately polar solvent with ester functionality, common in synthesis and purification.
Dichloromethane 23.1Weakly AcceptorA non-polar, aprotic solvent, effective for dissolving many organic compounds.
Toluene 22.4Non-polarA non-polar aromatic solvent. Solubility here would indicate the influence of non-polar parts of the molecule.
n-Heptane 30.1Non-polarA non-polar aliphatic solvent. Represents a "worst-case" for polar compounds and establishes a baseline.
Dimethyl Sulfoxide (DMSO) - (Class 3 if used in manufacturing)7.2Strong AcceptorA highly polar, aprotic solvent known for its broad solubilizing power; often used for stock solutions.[19]

This selection provides a comprehensive overview, from highly polar to non-polar and from protic to aprotic, allowing for a detailed map of the compound's solubility behavior.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility.[2][20][21] It is accurate, reliable, and directly measures the saturation point of a solution in equilibrium with its solid phase.[3]

Experimental Workflow Diagram

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine in a panel of organic solvents at a controlled temperature.

Materials:

  • 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • 2-4 mL glass vials with screw caps and PTFE septa

  • Analytical balance

  • Calibrated pipettes

  • Orbital shaker with temperature control

  • Syringes and syringe filters (0.45 µm, PTFE for chemical compatibility)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and appropriate mobile phase for HPLC analysis

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of pre-weighed glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 5-10 mg).

  • Solvent Addition: Accurately pipette a fixed volume (e.g., 1 mL) of each selected organic solvent into its respective vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150-200 rpm). The agitation should be vigorous enough to keep the solid suspended but not so high as to create a vortex.[20] Allow the samples to equilibrate for a sufficient duration, typically 24 to 48 hours. A preliminary experiment can determine the exact time needed to reach equilibrium.[20]

  • Sampling: After equilibration, remove the vials and let them stand undisturbed for at least 30 minutes to allow the excess solid to sediment.

  • Filtration: Carefully draw a sample from the supernatant using a syringe. Attach a solvent-compatible syringe filter (0.45 µm PTFE) and discard the first few drops to saturate the filter material. Collect the clear filtrate into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Based on an estimated solubility range, accurately dilute the filtrate with the appropriate solvent or HPLC mobile phase to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve must be generated using standards of known concentrations prepared from a stock solution of the compound.

  • Calculation: Calculate the concentration of the original filtrate by applying the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison. The results will provide a "solubility profile" that can guide further development activities.

Hypothetical Solubility Data Table:

SolventSolubility (mg/mL) @ 25°CSolubility (mol/L) @ 25°CClassificationImplications for Development
DMSO > 100> 0.33Very SolubleExcellent for preparing high-concentration stock solutions for in vitro screening.
Dichloromethane 85.30.28Freely SolubleGood candidate for reaction solvent or for extraction/purification steps.
Acetone 50.10.16SolubleUseful for crystallization or as a process solvent.
Methanol 25.50.08Sparingly SolubleModerate polarity is tolerated; may be useful in mixed-solvent systems.
Ethanol 18.20.06Sparingly SolublePotential for liquid formulations, though may require co-solvents.[2]
Ethyl Acetate 9.80.03Slightly SolubleLimited use as a primary solvent but could be used as an anti-solvent in crystallization.
Toluene 2.10.007Very Slightly SolubleIndicates that non-polar aromatic interactions are not primary drivers of solubility.
n-Heptane < 0.1< 0.0003Practically InsolubleConfirms the compound's predominantly polar nature. Useful as an anti-solvent.

Note: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual experimental values must be determined.

Interpretation of the Profile: The hypothetical profile suggests that 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine is a compound of moderate to high polarity. Its high solubility in polar aprotic solvents like DMSO and dichloromethane, and moderate solubility in polar protic solvents like methanol, indicates that both dipole-dipole interactions and hydrogen bond acceptance are important for solvation. The poor solubility in non-polar solvents like heptane and toluene confirms that hydrophobic interactions are less significant.

Advanced Considerations: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between the two primary types of solubility measurements in drug discovery.[10][12]

  • Thermodynamic Solubility: The true equilibrium value measured by methods like the shake-flask protocol. It is state-independent and highly reproducible. This is the preferred value for formulation and process development.[13][14]

  • Kinetic Solubility: Measures the concentration at which a compound precipitates from a supersaturated solution, often generated by adding a concentrated DMSO stock to an aqueous buffer.[12][14] It is a rapid, high-throughput measurement useful for early-stage discovery to rank compounds but is sensitive to protocol parameters and can be less reproducible.[11][13][22]

Logical Relationship Diagram

G Figure 2. Relationship between Solubility Assays cluster_0 Assay Type cluster_1 Key Characteristics A Early Discovery (HTS) KS Kinetic Solubility A->KS Primary use B Lead Optimization & Preclinical TS Thermodynamic Solubility B->TS Primary use KS_Char Fast (hours) High-throughput Measures precipitation from supersaturated state Often higher value than TS KS->KS_Char TS_Char Slow (days) Low-throughput Measures true equilibrium Gold standard for development TS->TS_Char

Caption: Comparison of Kinetic and Thermodynamic Solubility assays in drug development.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for determining the organic solvent solubility profile of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine. By employing a strategic solvent selection and the gold-standard shake-flask method, researchers can generate the high-quality, reliable data necessary to make informed decisions throughout the drug development pipeline. The resulting solubility profile is not merely a set of numbers but a critical tool for guiding process chemistry, enabling formulation development, and ultimately de-risking the path to clinical evaluation. Future work should include determining solubility at different temperatures to understand the thermodynamics of dissolution and exploring binary solvent systems to optimize crystallization and formulation processes.

References

  • Bjelobrk, Z., Mendels, D., Karmakar, T., Parrinello, M., & Mazzotti, M. (2021). Solubility prediction of organic molecules with molecular dynamics simulations. Crystal Growth & Design, 21(9), 5198–5205. Available at: [Link]

  • Boobier, S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • Cysewski, P., et al. (2022). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design. Available at: [Link]

  • Díaz, J. L., et al. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Halford, B. (2013). Sanofi's Solvent Selection Guide. Chemical & Engineering News. Available at: [Link]

  • ICH. (2021). Q3C(R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Kramer, C., et al. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Chemical Information and Modeling. Available at: [Link]

  • Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. Available at: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • Singhvi, G., & Singh, M. (2011). In-vitro drug release characterization models. International Journal of Pharmaceutical Studies and Research.
  • The Solubility Company. (2023). Preclinical α-FORMULATION™ Screen. Available at: [Link]

  • World Health Organization (WHO). (2006). Annex 4: Protocol to conduct equilibrium solubility experiments. In WHO Technical Report Series, No. 937. Available at: [Link]

Sources

History and development of morpholine-functionalized pyrazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the History and Development of Morpholine-Functionalized Pyrazole Intermediates

Executive Summary

The convergence of the pyrazole nucleus and the morpholine moiety represents a powerful synergy in modern medicinal chemistry. Pyrazole, a five-membered aromatic heterocycle, has a storied history of therapeutic relevance, beginning with the discovery of Antipyrine in the 1880s.[1] The morpholine ring, a saturated six-membered heterocycle, has earned its status as a "privileged scaffold" for its remarkable ability to enhance the pharmacokinetic properties of drug candidates.[2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the history, synthesis, and application of intermediates combining these two critical pharmacophores. We will explore the evolution of synthetic strategies from classical condensation reactions to modern catalytic methods, delve into their most significant application as kinase inhibitors, and provide detailed experimental insights to bridge theory with practice.

The Privileged Scaffolds: Pyrazole and Morpholine in Medicinal Chemistry

The strategic combination of specific heterocyclic scaffolds is a cornerstone of rational drug design. Both pyrazole and morpholine bring distinct, advantageous properties to a molecule, and their combined use has led to the development of highly effective therapeutic agents.

The Pyrazole Core: A Versatile Pharmacophore

First discovered in 1883 by German chemist Ludwig Knorr during a search for quinoline-based antipyretics, the pyrazole ring was quickly recognized for its medicinal properties with the advent of Antipyrine.[1] This five-membered aromatic ring, containing two adjacent nitrogen atoms, serves as a versatile scaffold. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and antidepressant properties.[4][5] The pyrazole ring is a core component in numerous blockbuster drugs, such as the COX-2 inhibitor Celebrex and the erectile dysfunction treatment Sildenafil, underscoring its pharmacological significance.[4] The arrangement of its nitrogen atoms allows for multiple points of substitution, enabling fine-tuning of steric and electronic properties to optimize interactions with biological targets.[4][6]

The Morpholine Moiety: A Pharmacokinetic Enhancer

Morpholine is a simple saturated heterocycle that is frequently incorporated into drug candidates to solve complex pharmacokinetic challenges.[3][7] Its utility stems from a unique combination of physicochemical properties. The presence of the ether oxygen atom and the amine nitrogen atom provides a well-balanced hydrophilic-lipophilic profile, which can improve aqueous solubility and membrane permeability.[2][8]

The nitrogen atom in morpholine is less basic (pKa ≈ 8.4) than that in piperidine, a feature that can reduce off-target effects associated with high basicity and improve oral bioavailability.[2] Furthermore, the morpholine ring is often used as a bioisosteric replacement for other cyclic amines like piperazine or piperidine to enhance metabolic stability and reduce clearance, thereby improving a compound's overall drug-like properties.[9][10] Its ability to act as a hydrogen bond acceptor via its oxygen atom is also crucial for binding to many biological targets, particularly protein kinases.[9]

Synergy in Combination: A Strategy for Potency and Selectivity

The fusion of a pyrazole core with a morpholine substituent creates a molecular architecture that is particularly effective for targeting protein kinases.[11] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[12] In many kinase inhibitors, the morpholine ring serves as a key "hinge-binder," forming a critical hydrogen bond with the backbone amide of a specific amino acid in the ATP-binding pocket.[9] This interaction anchors the inhibitor, while the pyrazole core and its other substituents can be modified to occupy adjacent pockets, thereby conferring both high potency and selectivity against other kinases.[13] This synergistic relationship, where one moiety secures the molecule and the other fine-tunes its specificity, is a prime example of modern, structure-based drug design.

Historical Development and Evolution of Synthetic Strategies

The methods used to synthesize morpholine-functionalized pyrazoles have evolved significantly, moving from classical, often multi-step, procedures to highly efficient and regioselective modern catalytic reactions.

Early Synthetic Approaches: Classical Condensation

The foundational method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[14] This approach and its variations, using precursors like α,β-unsaturated ketones, have been the workhorses of pyrazole synthesis for over a century.[4][14]

Causality: The choice of a 1,3-bis-electrophile (like a diketone) and a bis-nucleophile (hydrazine) is a classic strategy for forming five-membered heterocycles. However, a significant challenge with this method, especially when using unsymmetrical diketones and substituted hydrazines, is the lack of regioselectivity, often leading to a mixture of isomeric products that are difficult to separate.[14]

Advent of Modern Catalysis: Precision and Efficiency

The last few decades have seen a paradigm shift towards metal-catalyzed cross-coupling reactions for the functionalization of pre-formed heterocyclic rings.[15] These methods offer unparalleled control over regioselectivity and functional group tolerance. For pyrazoles, techniques such as Suzuki-Miyaura, Stille, and direct C-H arylation have enabled the precise installation of substituents at specific positions.[15]

Of particular relevance is the development of advanced C-N bond-forming reactions. Copper- and ruthenium-catalyzed methods, for example, have been developed for the intramolecular oxidative C-N coupling to form the pyrazole ring itself, providing access to challenging tri- and tetrasubstituted pyrazoles.[16] These modern approaches circumvent the regioselectivity issues of classical methods and allow for the late-stage functionalization of complex molecules.

Strategies for Incorporating the Morpholine Moiety

There are two primary strategies for synthesizing morpholine-functionalized pyrazoles:

  • Convergent Synthesis: This approach involves synthesizing the pyrazole ring and the morpholine moiety separately and then coupling them. A common method is the nucleophilic aromatic substitution (SNAr) of a halogenated pyrazole (e.g., a 4-bromopyrazole) with morpholine. This reaction is often facilitated by a base and, in some cases, a palladium or copper catalyst (Buchwald-Hartwig amination).

  • Linear Synthesis: This strategy involves building the pyrazole ring using a starting material that already contains the morpholine group. For instance, a morpholine-substituted hydrazine could be reacted with a 1,3-dicarbonyl compound.

Causality: The convergent approach is generally favored in drug discovery programs because it allows for greater flexibility. A common halo-pyrazole intermediate can be reacted with a diverse library of amines (including various morpholine analogs) to rapidly generate a wide range of final compounds for structure-activity relationship (SAR) studies.

Visualization of Synthetic Workflow Evolution

The following diagram illustrates the conceptual shift from classical, linear synthesis pathways to modern, convergent strategies that enable rapid library generation.

G cluster_0 Classical Approach (Linear) cluster_1 Modern Approach (Convergent) A1 1,3-Dicarbonyl C1 Condensation A1->C1 B1 Hydrazine B1->C1 D1 Pyrazole Core C1->D1 E1 Functionalization (e.g., Halogenation) D1->E1 G1 Coupling (SNAr) E1->G1 F1 Morpholine F1->G1 H1 Final Product G1->H1 A2 Halo-Pyrazole Intermediate C2 Catalytic Coupling (e.g., Buchwald-Hartwig) A2->C2 B2 Diverse Amine Library (incl. Morpholine Analogs) B2->C2 D2 Compound Library for SAR C2->D2

Caption: Evolution from linear synthesis to convergent, library-focused strategies.

Key Applications in Drug Discovery: A Focus on Kinase Inhibition

The combination of pyrazole and morpholine has proven exceptionally fruitful in the discovery of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy.

Morpholine-Functionalized Pyrazoles as Kinase Inhibitors

This scaffold is a recurring motif in inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are critical for cell growth, proliferation, and survival.[11] For example, dramatic improvements in selectivity for mTOR over PI3Kα were achieved by incorporating bridged or chiral morpholines into pyrazolopyrimidine inhibitors.[13] The morpholine oxygen's ability to form a key hydrogen bond in the kinase hinge region is a decisive factor for high-affinity binding.[9] Similarly, pyrazoline derivatives bearing morpholine moieties have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target for anti-angiogenic cancer therapies.[17][18]

Structure-Activity Relationship (SAR) Insights

SAR studies consistently highlight the importance of the morpholine ring for kinase inhibitory activity. In a series of pyrazolyl benzimidazoles targeting Aurora kinases, the morpholino-substituted compound was found to be significantly more potent than analogs with diethylamino or piperidine groups, demonstrating the privileged nature of this specific ring.[12]

The table below summarizes representative data for morpholine-functionalized pyrazole-based kinase inhibitors, illustrating their potency against key cancer-related targets.

Compound ClassTarget KinaseKey Structural FeaturePotency (IC₅₀)Reference
PyrazolopyrimidinemTORBridged MorpholineSub-nanomolar[13]
PyrazolopyrimidinemTOR3,6-dihydro-2H-pyran (Morpholine bioisostere)Equivalent to Morpholine[19]
Pyrazolyl BenzimidazoleAurora A / B4-Morpholino Substituent28.9 nM / 2.2 nM[12]
Pyrazoline DerivativeVEGFR-2Morpholine MoietyPotent Inhibition[17]
Visualization of a Hypothetical Kinase Binding Mode

The following diagram illustrates the crucial role of the morpholine moiety in anchoring an inhibitor within the ATP binding site of a protein kinase.

G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor hinge Hinge Region (e.g., Valine Backbone) pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue inhibitor morpholine Morpholine Oxygen morpholine->hinge Critical H-Bond pyrazole Pyrazole Core pyrazole->gatekeeper van der Waals Interaction aryl Aryl Group aryl->pocket Hydrophobic Interaction p1 p2 p3

Caption: Hypothetical binding mode highlighting the morpholine's role as a hinge-binder.

Experimental Protocol: Synthesis of a Representative Intermediate

This section provides a validated, step-by-step protocol for a key transformation in the synthesis of morpholine-functionalized pyrazoles: the Buchwald-Hartwig amination of 1-aryl-4-bromo-1H-pyrazole with morpholine.

Objective

To synthesize 4-(1-aryl-1H-pyrazol-4-yl)morpholine, a core intermediate for kinase inhibitor libraries, via a palladium-catalyzed C-N cross-coupling reaction.

Causality Behind Experimental Choices
  • Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) paired with a specialized phosphine ligand (e.g., Xantphos or RuPhos) is chosen. Reasoning: These bulky, electron-rich ligands facilitate the crucial reductive elimination step of the catalytic cycle, which is often the rate-limiting step for C-N bond formation, and are effective for coupling with electron-rich heterocycles.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is used. Reasoning: The base is required to deprotonate the morpholine, forming the active nucleophile. A bulky, non-nucleophilic base is essential to prevent competitive reactions with the catalyst or substrate.

  • Solvent: An anhydrous, aprotic, high-boiling solvent like toluene or dioxane is selected. Reasoning: The reaction requires elevated temperatures to proceed at a reasonable rate. The solvent must be anhydrous as water can deactivate the catalyst and the base.

Detailed Step-by-Step Methodology

Materials:

  • 1-Aryl-4-bromo-1H-pyrazole (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene [Xantphos] (0.04 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 1-aryl-4-bromo-1H-pyrazole, Xantphos, and sodium tert-butoxide. Seal the flask with a septum.

  • Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Through the septum, add anhydrous toluene via syringe, followed by morpholine. Finally, add the Pd₂(dba)₃ catalyst.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 30% Ethyl Acetate in Hexanes. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 4-(1-aryl-1H-pyrazol-4-yl)morpholine.

Self-Validation and Troubleshooting
  • Validation: Successful synthesis is confirmed by ¹H NMR (disappearance of the pyrazole C4-H signal if starting from a non-brominated precursor, and appearance of characteristic morpholine proton signals) and Mass Spectrometry (observation of the correct molecular ion peak).

  • Troubleshooting: If the reaction stalls, potential issues include catalyst deactivation (due to moisture or oxygen) or insufficient base. In such cases, adding a fresh portion of catalyst and base under strictly inert conditions may restart the reaction. Poor yields after purification can often be attributed to product loss on the silica gel column; using a less polar eluent system or deactivating the silica with triethylamine can mitigate this.

Future Perspectives and Conclusion

The field of morpholine-functionalized pyrazoles continues to evolve. Future developments are likely to focus on even more efficient and sustainable synthetic methods, such as C-H activation, which would allow for the direct coupling of morpholine with an unsubstituted pyrazole, eliminating the need for pre-functionalization with a halogen.[15] The exploration of novel, more complex morpholine bioisosteres and their incorporation into pyrazole scaffolds will continue to be a fruitful strategy for overcoming challenges like drug resistance and improving selectivity profiles.[9][20]

References

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (N/A). PMC.
  • Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. (2009). PubMed.
  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022). Bentham Science Publishers.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC.
  • Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. (N/A). Benchchem.
  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (N/A).
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020).
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed.
  • recent advances in the synthesis of new pyrazole deriv
  • Pyrazole synthesis. (N/A). Organic Chemistry Portal.
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). (2010). PubMed.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Semantic Scholar.
  • Ring Bioisosteres. (2024). Cambridge MedChem Consulting.
  • Examples of pyrazoline derivatives containing phenoxyphenyl or morpholine moieties as VEGFR‐2 inhibitors. (N/A).
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Taylor & Francis.
  • Recent advances in the synthesis of pyrazoline derivatives from chalcones as potent pharmacological agents: A comprehensive review. (2024).
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (N/A). PMC.
  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (N/A). PMC.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. (2025). N/A.
  • A Minireview on the Morpholine-Ring-Containing U.S.
  • A review on Chemistry and Therapeutic effect of Pyrazole. (N/A). IGNITED MINDS.
  • Morpholine Bioisosteres for Drug Design. (N/A). Enamine.
  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (N/A). N/A.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023).
  • I2-Mediated Oxidative C–N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. (2014). ACS Publications. [Link]

  • Applications of catalytic C-N bond formation from diazo compounds. (N/A).
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (N/A). PMC.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2025).

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine

[1]

Introduction & Substrate Analysis

This guide details the cross-coupling of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine , a strategic building block in drug discovery.[1] This scaffold combines a reactive heteroaryl halide (4-bromopyrazole) with a solubilizing ethylmorpholine tail.[1]

Structural Significance

In kinase inhibitor design (e.g., JAK, CDK), the pyrazole often serves as a hinge-binder or scaffold core, while the morpholine tail extends into the solvent front to improve physicochemical properties (solubility, pKa).[1]

Mechanistic Challenges[1]
  • Catalyst Poisoning: The pyrazole

    
     nitrogens and the morpholine aliphatic amine (
    
    
    ) are Lewis bases that can coordinate to Palladium, displacing phosphine ligands and arresting the catalytic cycle.
  • Protodeboronation: Electron-rich heteroaryl boronic acids (coupling partners) are prone to hydrolytic deboronation under standard basic conditions.[1]

  • Purification: The basicity of the morpholine tail causes streaking on standard silica gel, necessitating specialized workup protocols.

Critical Reaction Parameters

To ensure reproducibility, we employ two distinct protocols based on the difficulty of the coupling partner.

Catalyst Selection
  • Standard (Protocol A):

    
     .[1] The bidentate ferrocenyl ligand creates a wide bite angle, stabilizing the Pd center against coordination from the substrate's nitrogen atoms.
    
  • Advanced (Protocol B): XPhos Pd G3 . For sterically hindered or highly basic partners, this Buchwald precatalyst ensures rapid oxidative addition and prevents amine-induced deactivation.[1]

Base & Solvent Effects
  • Base: Weak inorganic bases (

    
    , 
    
    
    ) are preferred over alkoxides to prevent side reactions with the ethyl linker.
  • Solvent: Aqueous biphasic systems (Dioxane/Water or n-BuOH/Water) are essential to solubilize the inorganic base and facilitate the transmetallation step via the formation of hydroxo-palladium species.

Decision Logic & Workflow

The following flowchart guides the selection of the appropriate protocol and workup strategy.

SuzukiWorkflowStartSubstrate:4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholineCheckIs PartnerSterically Hinderedor Unstable?Start->CheckPartnerCoupling Partner(Boronic Acid/Ester)Partner->CheckProtAPROTOCOL A:Pd(dppf)Cl2 (5 mol%)Na2CO3, Dioxane/H2O90°C, 4-16hCheck->ProtANo (Standard)ProtBPROTOCOL B:XPhos Pd G3 (2 mol%)K3PO4, n-BuOH/H2O100°C, 2-6hCheck->ProtBYes (Difficult)WorkupWorkup SelectionProtA->WorkupProtB->WorkupAcidBaseMethod 1:Acid-Base Extraction(Catch & Release)Workup->AcidBaseScale > 1gSCXMethod 2:SCX-2 Cartridge(Solid Phase Extraction)Workup->SCXScale < 100mgFinalIsolated Product(Free Base)AcidBase->FinalSCX->Final

Figure 1: Decision tree for catalyst selection and purification based on scale and substrate complexity.

Detailed Experimental Protocols

Protocol A: Standard Conditions (Robust)

Best for: Simple aryl boronic acids, scale-up (>1g).[1]

  • Setup: To a reaction vial equipped with a magnetic stir bar, add:

    • 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine (1.0 equiv)[1]

    • Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

    • 
       (0.05 equiv / 5 mol%)[1]
      
    • 
       (2.0 equiv)[1]
      
  • Solvent: Add degassed 1,4-Dioxane : Water (4:1 ratio). Concentration should be 0.1 M – 0.2 M.[1]

  • Reaction: Seal and purge with

    
     for 5 minutes. Heat to 90°C  for 4–16 hours.[1]
    
  • Monitoring: Monitor by LCMS. The basic morpholine tail usually results in a

    
     peak that is dominant.
    
Protocol B: High-Performance Conditions (Challenging)

Best for: Heteroaryl boronic acids, sterically hindered partners, rapid library synthesis.[1]

  • Setup: To a microwave vial or pressure tube, add:

    • 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine (1.0 equiv)[1]

    • Heteroaryl Boronic Ester (1.3 equiv)[1]

    • XPhos Pd G3 (0.02 equiv / 2 mol%)[1]

    • 
       (Tribasic, 3.0 equiv)[1]
      
  • Solvent: Add n-Butanol : Water (3:1 ratio).

  • Reaction: Seal and purge with Argon. Heat to 100°C (oil bath) or 110°C (Microwave) for 1–3 hours.

    • Note: XPhos Pd G3 activates rapidly; prolonged heating may not be necessary.[1]

Purification Strategy: Handling the Morpholine Tail

Standard silica chromatography often fails for this substrate due to amine interaction with silanols. Use one of the following "Self-Validating" purification methods.

Method 1: Acid-Base "Catch & Release" (High Purity)

This method exploits the morpholine's

11
  • Extraction: Dilute crude reaction mix with EtOAc. Wash with water.[1][2]

  • Catch: Extract the organic layer with 1.0 M HCl (aq) (3x).

    • Result: The product moves to the aqueous phase (protonated). Non-basic impurities stay in EtOAc.[1]

  • Wash: Wash the combined acidic aqueous layer with fresh EtOAc to remove traces of organic impurities.

  • Release: Basify the aqueous layer to pH ~10 using 4.0 M NaOH (slow addition, cooling).

    • Result: Product precipitates or oils out.[1]

  • Recovery: Extract the basic aqueous layer with DCM or EtOAc (3x). Dry over

    
     and concentrate.
    
Method 2: SCX-2 Solid Phase Extraction (Low Scale)

For library synthesis (<100 mg), use Strong Cation Exchange (SCX) cartridges.[1]

  • Load crude reaction mixture (dissolved in MeOH/DCM) onto the SCX-2 cartridge.

  • Wash with MeOH (removes non-basic impurities).[1]

  • Elute product with 2.0 M

    
     in MeOH .
    

Performance Data & Troubleshooting

Expected Yields (Representative)
Substrate ClassProtocolCatalystBaseTypical Yield
Phenyl / Tolyl A


85 - 95%
Pyridyl / Pyrimidyl BXPhos Pd G3

70 - 88%
Ortho-Substituted BXPhos Pd G3

60 - 80%
Indole (Unprotected) BXPhos Pd G3

55 - 75%
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to Protocol B (XPhos Pd G3). Ensure thorough degassing (O2 kills active Pd).[1]
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol) or MIDA boronate.[1] Lower temp to 80°C.
Product Streaking on TLC Amine InteractionAdd 1%

or 1%

to the eluent. Use amine-functionalized silica.[1]
Black Precipitate Pd Black FormationReaction overheated or ligand insufficient.[1] Add extra ligand (e.g., XPhos) or reduce temp.[1]

References

  • Buchwald, S. L., et al. "Palladium-catalyzed cross-coupling reactions of amine-containing substrates."[1] Journal of the American Chemical Society.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][3] Chemical Reviews.

  • BenchChem. "XPhos Pd G3: A Comprehensive Technical Guide for Advanced Cross-Coupling Reactions."[1] BenchChem Protocols. [1]

  • Vertex AI Search. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[1] PMC - NIH.[1][4]

  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Conditions."[1] Organic Chemistry Portal.

Buchwald-Hartwig amination conditions for bromo-pyrazole morpholine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the Buchwald-Hartwig amination of bromo-pyrazoles with morpholine. It addresses the specific challenges of electron-rich/poor heteroaromatic coupling and provides optimized protocols for both protected and unprotected pyrazole substrates.

Executive Summary

The coupling of morpholine (a moderate nucleophile, secondary amine) with bromo-pyrazoles presents unique challenges due to the coordination ability of the pyrazole nitrogens and the electronic bias of the heterocyclic ring. While standard conditions often fail due to catalyst poisoning or incomplete conversion, the use of Dialkylbiaryl Phosphine Ligands (specifically RuPhos and tBuBrettPhos ) has revolutionized this transformation. This guide delineates two distinct protocols: one for N-protected pyrazoles (standard cross-coupling) and one for NH-unprotected pyrazoles (base-mediated protection in situ).

Strategic Analysis & Mechanistic Insight

The Substrate Challenge
  • Catalyst Poisoning: The sp² nitrogens in the pyrazole ring can displace phosphine ligands, forming inactive Palladium-heterocycle complexes (

    
    ).
    
  • Electronic Deactivation:

    • 4-Bromo-pyrazoles: Electron-rich. Oxidative addition is slower; requires electron-rich, bulky ligands.

    • 3-Bromo-pyrazoles: Electron-deficient (relative to C4). Oxidative addition is faster, but reductive elimination can be sluggish.

  • Amine Nucleophilicity: Morpholine is a secondary cyclic amine. It is less sterically hindered than acyclic secondary amines but requires ligands that facilitate Reductive Elimination (RE).

Ligand Selection Strategy

The choice of ligand is the single most critical variable.

LigandClassPrimary ApplicationRationale for Morpholine/Pyrazole
RuPhos Buchwald Gen 3/4Secondary AminesGold Standard. The bulky iso-propoxy group prevents Pd-dimer formation and accelerates Reductive Elimination, the rate-limiting step for morpholine couplings.
tBuBrettPhos Buchwald Gen 4HeterocyclesSpecialist. Essential for unprotected pyrazoles. Its extreme bulk prevents the pyrazole nitrogen from binding to the Pd center.
Xantphos BidentateGeneralBackup. Good for highly robust systems but often requires higher temperatures (100°C+) and lacks the activity for sterically crowded pyrazoles.
Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical "Off-Cycle" trap caused by pyrazole coordination.

BuchwaldCycle Figure 1: Catalytic Cycle highlighting the Pyrazole Coordination Trap. PreCat Pd(II) Precatalyst (e.g., RuPhos Pd G4) ActiveCat L-Pd(0) Active Species PreCat->ActiveCat Activation (Base) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) ActiveCat->OxAdd + Bromo-Pyrazole AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + Morpholine / Base Trap OFF-CYCLE TRAP Pd Coordinated by Pyrazole N OxAdd->Trap Low Steric Ligand RedElim Reductive Elimination (Product Release) AmineBind->RedElim Rate Limiting Step (RuPhos helps here) RedElim->ActiveCat Regeneration Trap->ActiveCat Heat / Bulky Ligand

Experimental Protocols

Decision Matrix

Before starting, determine the state of your pyrazole substrate.

DecisionTree Figure 2: Protocol Selection Decision Tree. Start Start: Bromo-Pyrazole Substrate Check Is the Pyrazole N-Protected? (e.g., N-Me, N-Boc, N-THP) Start->Check Yes Protocol A: RuPhos Conditions Check->Yes Yes No Protocol B: tBuBrettPhos Conditions Check->No No (Free NH)

Protocol A: Protected Pyrazoles (The RuPhos Method)

Best for: N-Methyl, N-Benzyl, or N-THP 4-bromopyrazoles. Mechanism: RuPhos facilitates rapid reductive elimination of the secondary amine.

Reagents:

  • Substrate: Protected Bromo-pyrazole (1.0 equiv)

  • Amine: Morpholine (1.2 – 1.5 equiv)

  • Catalyst: RuPhos Pd G4 (1.0 – 3.0 mol%)

    • Alternative: Pd₂(dba)₃ (1.5 mol%) + RuPhos (3.0 – 6.0 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)[1]

    • Note: If substrate contains base-sensitive esters, switch to Cs₂CO₃ (2.0 equiv) and run at higher temp (100°C).

  • Solvent: Anhydrous THF or Toluene (0.2 M concentration).

Step-by-Step Procedure:

  • Preparation: Oven-dry a reaction vial equipped with a stir bar. Cool under a stream of Argon/Nitrogen.[1][2]

  • Solids Addition: Charge the vial with the Pd precatalyst (RuPhos Pd G4), Bromo-pyrazole, and NaOtBu.

    • Critical: Do not grind NaOtBu; use fresh, free-flowing solid.

  • Purge: Seal the vial with a septum cap. Evacuate and backfill with Argon (3 cycles).

  • Liquids Addition: Add anhydrous solvent (THF or Toluene) via syringe. Add Morpholine via syringe.

  • Reaction: Place in a pre-heated heating block at 80°C . Stir vigorously (800+ rpm).

    • Time: Typically 2–6 hours. Monitor by LC-MS.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: Unprotected Pyrazoles (The tBuBrettPhos Method)

Best for: 4-Bromo-1H-pyrazole or 3-Bromo-1H-pyrazole. Mechanism: Uses a strong base (LHMDS) to deprotonate the pyrazole NH in situ, creating a pyrazolate anion that does not poison the bulky tBuBrettPhos-Pd center.

Reagents:

  • Substrate: Unprotected Bromo-pyrazole (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst: tBuBrettPhos Pd G3/G4 (2.0 – 4.0 mol%)

    • Alternative: [Pd(cinnamyl)Cl]₂ + tBuBrettPhos.

  • Base: LHMDS (Lithium bis(trimethylsilyl)amide) (2.2 – 2.5 equiv).

    • Why 2.2 equiv? 1.0 equiv to deprotonate the Pyrazole NH, 1.0+ equiv to deprotonate the Pd-Amine complex.

  • Solvent: Anhydrous 1,4-Dioxane or THF.

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk tube or heavy-walled vial. Strict inert atmosphere is required (Glovebox preferred, or careful Schlenk technique).

  • Solids: Add tBuBrettPhos Pd G4 and Bromo-pyrazole. Purge with Argon.

  • Liquids: Add Anhydrous Dioxane.

  • Base Addition: Add LHMDS (1.0 M in THF/Hexanes) dropwise at Room Temperature. Stir for 5 minutes.

    • Observation: The solution may change color (often dark red/brown) as the pyrazolate forms.

  • Amine Addition: Add Morpholine.

  • Reaction: Seal and heat to 65–80°C .

    • Note: Unprotected couplings often proceed at lower temperatures than protected ones due to the high reactivity of the homogeneous catalytic species.

  • Quench: Cool to RT. Quench carefully with saturated NH₄Cl (aq) or 1M HCl (if product is acid stable) to reprotonate the pyrazole.

  • Extraction: Extract with EtOAc/MeOH (9:1) to ensure the polar aminopyrazole is recovered.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to tBuBrettPhos or BippyPhos . Ensure solvent is effectively degassed (O₂ kills active Pd(0)).
Debromination (Hydrodehalogenation)

-Hydride Elimination
This is rare with Morpholine (no

-H on N-C). Likely solvent/base acting as H-source. Lower temperature; switch solvent to Toluene.
Remaining Start Material Inactive CatalystAdd catalyst in two portions (50% at T=0, 50% at T=2h). Ensure Base (NaOtBu) is not hydrolyzed (should be white, not yellow).
Product is stuck in aqueous layer High PolarityAminopyrazoles are amphoteric. Adjust pH to ~7-8 for extraction. Use "Salting out" method or continuous extraction.

References

  • RuPhos for Secondary Amines: Maiti, D.; Fors, B. P.; Henderson, J. L.; Nakamura, Y.; Buchwald, S. L.[2] "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[3] Chemical Science, 2011 , 2, 57-68.

  • Unprotected Heterocycles (tBuBrettPhos): Park, N. H.; Vinogradova, E. V.; Surry, D. S.; Buchwald, S. L. "An Efficient Method for the Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Angewandte Chemie International Edition, 2015 , 54, 8259-8262.

  • Mechanism & Rate Limiting Steps: Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016 , 116, 12564–12649.

  • General Guide: "Buchwald-Hartwig Amination User Guide." Sigma-Aldrich / Merck Application Notes.

Sources

Technical Guide: Handling and Synthetic Application of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine is a bifunctional heterocyclic building block widely utilized in Fragment-Based Drug Discovery (FBDD). It features a 4-bromopyrazole core (a reactive handle for cross-coupling) linked to a morpholine tail (a solubility-enhancing pharmacophore).

This guide provides a validated framework for the safe handling, storage, and synthetic application of this compound, specifically focusing on its use as an electrophile in Palladium-catalyzed cross-coupling reactions.

Chemical Profile
PropertyData
IUPAC Name 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]morpholine
Molecular Formula C₉H₁₄BrN₃O
Molecular Weight 260.13 g/mol
Physical State Off-white to pale yellow solid (or viscous oil if impure)
Solubility Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water
pKa (Calculated) ~6.5 (Morpholine nitrogen), ~2.5 (Pyrazole)
Key Reactivity Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination

Risk Assessment & Safety Protocols (HSE)

Causality: The morpholine moiety imparts basicity and potential for severe eye irritation, while the halogenated pyrazole presents risks of skin sensitization.

Hazard Statements (GHS Classification)
  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[2][3][4][5][6]

  • H318: Causes serious eye damage (attributed to the basic morpholine tail).

  • H335: May cause respiratory irritation.[2][3]

Mandatory PPE & Engineering Controls
  • Respiratory: Handling of solid powder must occur within a certified chemical fume hood. If weighing >1g outside a hood, an N95/P2 respirator is required.

  • Ocular: Chemical splash goggles are mandatory. Safety glasses are insufficient due to the corrosive potential of concentrated morpholine derivatives.

  • Dermal: Nitrile gloves (0.11 mm thickness minimum). Double-gloving recommended during synthesis steps involving palladium catalysts.

Handling Workflow Diagram

G Start Compound Receipt Storage Storage (-20°C, Inert Gas) Start->Storage QC Check Weighing Weighing (Fume Hood Only) Storage->Weighing Equilibrate to RT Solubilization Solubilization (DMSO/DMF) Weighing->Solubilization Add Solvent Waste Waste Disposal (Halogenated Organic) Weighing->Waste Spills Usage Application (Synthesis/Assay) Solubilization->Usage Dilute Usage->Waste Quench

Figure 1: Safe handling lifecycle. Note the critical equilibration step to prevent condensation.

Storage & Stability

Mechanism: Morpholines are hygroscopic. Moisture absorption leads to hydrolysis or carbonate formation, complicating stoichiometric calculations in sensitive Pd-catalyzed reactions.

  • Temperature: Long-term storage at -20°C .

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass vials with PTFE-lined caps to prevent photochemical degradation of the C-Br bond.

  • Shelf Life: 12 months if sealed; re-test purity (LCMS) every 3 months if opened.

Protocol A: Stock Solution Preparation

Objective: Create a stable 100 mM stock solution for biological assays or synthetic aliquoting.

  • Equilibration: Remove vial from freezer and allow to warm to room temperature (approx. 30 mins) before opening. This prevents water condensation inside the vial.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).

    • Why: DMSO prevents protonation of the morpholine nitrogen which can occur in protic solvents, ensuring consistent solubility.

  • Calculation:

    • Mass required for 1 mL of 100 mM solution:

      
      .
      
  • Dissolution: Vortex for 30 seconds. If particulate remains, sonicate at 40 kHz for 2 minutes.

  • Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles.

Protocol B: Synthetic Application (Suzuki-Miyaura Coupling)

Objective: Use 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine as an electrophile to couple with an aryl boronic acid. Rationale: The C4-position of the pyrazole is electronically deactivated, requiring a robust catalyst system (e.g., Pd(dppf)Cl₂ or XPhos Pd G2) and elevated temperatures.

Reaction Scheme

Reagents:

  • Substrate: 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure
  • Setup: Charge a microwave vial or round-bottom flask with the Substrate, Boronic Acid, and Base.

  • Inerting: Cap the vessel and purge with Nitrogen/Argon for 5 minutes.

    • Criticality: Oxygen poisons the Pd(0) active species, stalling the catalytic cycle.

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Briefly remove the septum (under positive gas flow) to add the Palladium catalyst, or add as a solution.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Heat to 120°C for 30 minutes.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the bromide (M+H = 260/262 pattern) and appearance of the coupled product.

  • Workup:

    • Dilute with Ethyl Acetate.[7]

    • Wash with Water (x2) and Brine (x1).

    • Dry over Na₂SO₄, filter, and concentrate.[7]

    • Note: The product contains a basic morpholine; acidification of the aqueous layer during workup will trap the product in the water phase. Keep pH > 8 during extraction.

Mechanism Diagram

Suzuki Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd PdII_Br Pd(II)-Ar-Br Complex OxAdd->PdII_Br TransMet Transmetallation (+ Boronic Acid + Base) PdII_Br->TransMet PdII_ArAr Pd(II)-Ar-Ar' Complex TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Figure 2: Catalytic cycle. The oxidative addition into the C-Br bond is facilitated by the electron-rich nature of the pyrazole when using appropriate ligands.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by O₂Degas solvents more thoroughly (sparge with Ar for 15 min).
Protodebromination Reaction temp too highLower temperature to 80°C; switch to anhydrous conditions (Dioxane/DMF).
Product in Aqueous Waste pH too low during extractionThe morpholine is protonated. Adjust aqueous layer to pH 10 with NaOH before extraction.
Black Precipitate Pd precipitation (Pd black)Ligand instability. Switch to SPhos or XPhos Pd G2 catalysts.

Waste Disposal

  • Aqueous Waste: Must be checked for pH. If basic, neutralize before disposal.

  • Organic Waste: Dispose of as Halogenated Organic Waste due to unreacted bromide starting material and DCM traces.

  • Palladium: Scavenge heavy metals using Thiol-functionalized silica (e.g., SiliaMetS® Thiol) before disposing of the reaction mixture if scaling up >1g.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-Bromopyrazole. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Philosophy of Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins by identifying very small, low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[4][5] The core principle is that the probability of a smaller, less complex molecule achieving a productive binding interaction is higher than for a large, complex molecule.[6] These initial, low-affinity hits (typically with dissociation constants, Kd, in the high micromolar to millimolar range) serve as sophisticated starting points that are then optimized into potent leads through structure-guided chemistry.[6][7][8] This "bottom-up" approach allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties and higher ligand efficiency.[3][9][10]

This guide focuses on a particularly promising fragment: 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine . This molecule is an exemplary starting point for an FBDD campaign, incorporating several key features that make it an attractive scaffold for medicinal chemists.

The Fragment: 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine

The selection of fragments is a critical first step in any FBDD campaign. Ideal fragments typically adhere to the "Rule of Three," which provides guidelines for maintaining favorable drug-like properties during the subsequent optimization process.[4][11][12]

Physicochemical Properties and "Rule of Three" Compliance

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW)260.13 g/mol < 300 DaYes
cLogP~1.65 (Predicted)≤ 3Yes
Hydrogen Bond Acceptors3≤ 3Yes
Hydrogen Bond Donors0≤ 3Yes
Rotatable Bonds3≤ 3Yes

As shown in the table, 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine is an excellent starting fragment that fully complies with the Rule of Three.

Structural Rationale for Selection

This fragment is not merely a collection of atoms; it is a carefully considered scaffold where each component offers distinct advantages for drug design:

  • Pyrazole Core: The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs.[13][14][15] It is metabolically stable and provides a rich vector space for synthetic elaboration, allowing chemists to explore multiple directions for fragment growth.[14][15]

  • Morpholine Moiety: The morpholine group is frequently incorporated into drug candidates to improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability—all critical properties for a successful therapeutic.[16][17]

  • Ethyl Linker: This simple two-carbon linker provides flexibility and a clear vector for growing the fragment out of a binding pocket without introducing excessive conformational penalties.

  • Bromo-substituent: The bromine atom at the 4-position of the pyrazole ring is a key strategic feature. It can serve as a synthetic handle for well-established cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid analogue synthesis. Furthermore, it can participate in halogen bonding, a potent non-covalent interaction that can significantly enhance binding affinity.

FBDD Workflow: From Fragment Screening to Lead Optimization

A successful FBDD campaign follows a systematic, multi-stage process. The workflow is designed to first identify weak-binding fragments and then iteratively build upon them using structural insights to achieve high-affinity lead compounds.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (Containing Target Fragment) Screen Primary Screen (e.g., DSF, SPR) Lib->Screen Hits Initial Hits Screen->Hits Validate Hit Validation (e.g., SPR, NMR) Hits->Validate Structure Structural Biology (X-ray Crystallography, NMR) Validate->Structure Confirmed Validated, Tractable Hits Structure->Confirmed SBDD Structure-Based Design (SBDD) Confirmed->SBDD Chem Medicinal Chemistry (Fragment Growing/Linking) SBDD->Chem Chem->SBDD Iterative Cycles Lead Lead Compound (High Affinity & Selectivity) Chem->Lead

Caption: The integrated FBDD workflow, from initial screening to lead compound generation.

Experimental Protocols

The following protocols provide detailed methodologies for utilizing 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine within a typical FBDD campaign.

Protocol 1: Primary Screening by Differential Scanning Fluorimetry (DSF)

Principle: DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening. It measures the thermal stability of a target protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This change (ΔTm) is a reliable indicator of a binding event.[18]

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the target protein at 1-2 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). The buffer should be optimized for protein stability.

    • Prepare a 100 mM stock solution of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine in 100% DMSO.

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions.

  • Assay Setup (96- or 384-well plate format):

    • In each well of a PCR plate, add the protein buffer.

    • Add the target protein to a final concentration of 2-5 µM.

    • Add the fragment to a final screening concentration of 200-500 µM. Causality: A high concentration is necessary to detect the weak binding typical of fragments.

    • Include a "DMSO only" control (protein + buffer + equivalent DMSO concentration) and a "no protein" control (buffer + fragment).

    • Add the SYPRO Orange dye to a final concentration of 5x.

    • Bring the final volume of each well to 20-25 µL with buffer. Seal the plate securely.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor the fluorescence at the appropriate excitation/emission wavelengths for the dye.

  • Data Analysis:

    • Plot fluorescence versus temperature. The Tm is the midpoint of the unfolding transition.

    • Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of the fragment-containing sample.

    • A ΔTm of ≥ 2 °C is generally considered a positive hit and warrants further investigation.

Protocol 2: Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free biophysical technique that measures real-time binding events between an immobilized molecule (the "ligand," typically the target protein) and a molecule in solution (the "analyte," the fragment).[19][20] It is a gold-standard method for validating hits from primary screens and accurately determining binding kinetics and affinity (Kd).[21][22]

Methodology:

  • Sensor Chip Preparation and Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Inject the target protein (diluted to 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. Causality: The low pH protonates carboxyl groups on the protein, promoting electrostatic pre-concentration at the negatively charged dextran surface, which facilitates efficient covalent coupling.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for subtraction of bulk refractive index changes and non-specific binding.[22]

  • Binding Analysis:

    • Prepare a dilution series of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should span the expected Kd (e.g., 1 µM to 1 mM).

    • Inject the fragment solutions over both the protein-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 60 seconds).

    • Follow with an injection of running buffer alone to monitor the dissociation phase.

    • Perform a buffer-only (blank) injection for double-referencing.

  • Data Analysis:

    • Subtract the reference flow cell data and the blank injection data from the active flow cell data to obtain the specific binding sensorgram.

    • Plot the equilibrium response against the fragment concentration.

    • Fit the data to a steady-state affinity model to determine the dissociation constant (Kd).

    • A confirmed, specific binding event validates the fragment as a true hit.

Protocol 3: Structural Elucidation by X-ray Crystallography

Principle: X-ray crystallography provides the ultimate validation for an FBDD hit by revealing the precise, atomic-level binding mode of the fragment within the target's three-dimensional structure.[12][23][24] This structural information is indispensable for the subsequent hit-to-lead optimization phase.[18][25]

Methodology:

  • Protein Crystallization:

    • Obtain high-purity, concentrated protein (>5 mg/mL).

    • Screen a wide range of crystallization conditions to obtain well-diffracting crystals of the apo (ligand-free) protein. Crystals must be robust enough to withstand the soaking procedure.[25]

  • Fragment Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (typically 1-10 mM) in a cryo-protectant-compatible buffer. Causality: The high concentration is required to drive the binding equilibrium towards the bound state, ensuring sufficient occupancy in the crystal for detection.

    • Transfer an apo crystal into a small drop of the soaking solution. Incubate for a period ranging from minutes to hours. The optimal soaking time must be determined empirically.

    • After soaking, loop the crystal and flash-cool it in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.

    • Carefully analyze the resulting electron density maps (2Fo-Fc and Fo-Fc) to identify new, unmodeled density corresponding to the bound fragment.[2]

    • Model the fragment into the density and refine the structure to obtain a high-resolution view of the protein-fragment complex.

Fragment Evolution: Strategies for Hit-to-Lead Optimization

Once a fragment hit is validated and its binding mode is determined, the next phase is to evolve it into a more potent lead compound. This is a creative, structure-guided process.[3] The three primary strategies are fragment growing, linking, and merging.[2][7][10][11][26]

SBDD_Strategies cluster_0 cluster_1 cluster_2 start_grow Initial Fragment (e.g., Pyrazole-Morpholine) grow_vector Add functional group to explore adjacent pocket start_grow->grow_vector Synthetic Elaboration frag_A Fragment A linked Linked High-Affinity Molecule frag_A->linked frag_B Fragment B (in adjacent pocket) frag_B->linked Add Linker frag_C Fragment C merged Merged Novel Scaffold frag_C->merged frag_D Fragment D (overlapping binding) frag_D->merged Fuse Scaffolds

Caption: Key strategies for structure-based hit-to-lead optimization in FBDD.

Applying Fragment Growing to 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine:

With the X-ray crystal structure in hand, the goal is to extend the fragment to engage with nearby amino acid residues in the binding pocket.

  • Vector 1 (The Bromo-Position): The C4-Br bond is the most versatile vector. The crystal structure might reveal a nearby hydrophobic pocket or a hydrogen bond donor/acceptor.

    • If a hydrophobic pocket is present: A Suzuki coupling could be used to append a small phenyl or cyclopropyl group to fill this pocket and increase affinity through hydrophobic interactions.

    • If a hydrogen bond opportunity exists: A Sonogashira coupling followed by hydration could install a ketone, or other coupling chemistries could introduce amides or other polar groups.

  • Vector 2 (The Morpholine Ring): While less synthetically tractable, modifications to the morpholine ring or replacing it with other heterocycles (e.g., piperidine, piperazine) could be explored to optimize solubility or pick up additional interactions.

Throughout this process, it is crucial to monitor Ligand Efficiency (LE) , a metric that relates binding affinity to the size of the molecule (number of heavy atoms).[6] The goal is to increase potency while maintaining or improving LE, ensuring that the added atoms contribute efficiently to binding.[2]

Conclusion

4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine represents an exemplary tool for modern drug discovery. Its adherence to the Rule of Three, combined with its strategically placed functional groups, makes it an ideal starting point for a fragment-based campaign. By employing a systematic workflow of sensitive biophysical screening, validation, and structure-based design, researchers can efficiently leverage this fragment to develop novel, high-quality lead compounds for a wide range of biological targets.

References

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Discovery. Retrieved from BioSolveIT. [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from Creative Biostructure. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry. [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved from Selvita. [Link]

  • Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Retrieved from Creative Biostructure. [Link]

  • Taylor & Francis. (n.d.). X-ray crystallography – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]

  • Erlanson, D. A., et al. (2021). What makes a good fragment in fragment-based drug discovery?. Taylor & Francis Online. [Link]

  • Congreve, M., et al. (2003). A 'Rule of Three' for fragment-based lead discovery?. ResearchGate. [Link]

  • CompChem. (n.d.). Fragment-Based Drug Design (FBDD) | Methodology & Protocol. Retrieved from CompChem. [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from Wikipedia. [Link]

  • Bruker. (n.d.). NMR-based Fragment Screening for Drug Discovery. Retrieved from Bruker. [Link]

  • Ciulli, A., & Williams, G. (2013). Practical aspects of NMR-based fragment screening. PubMed. [Link]

  • Scott, D. E., & Coyne, A. G. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]

  • Bonnema, H. (n.d.). Approaches to Fragment-Based Drug Design. University of Groningen. [Link]

  • Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Johansson, K. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Diva-Portal.org. [Link]

  • Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. PMC - NIH. [Link]

  • Howard, S., & Abell, C. (2015). Applications of NMR in Fragment-Based Drug Design. Royal Society of Chemistry. [Link]

  • Schiebel, J., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. PMC - NIH. [Link]

  • Erlanson, D. (2011). Pushing the Rule of 3. Practical Fragments. [Link]

  • Gill, A., et al. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. PMC - NIH. [Link]

  • Creative Biostructure. (n.d.). Fragment-to-Lead. Retrieved from Creative Biostructure. [Link]

  • Massachusetts Biotechnology Council. (2023). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from MassBio. [Link]

  • Zheng Lab. (2022). DRlinker: Deep Reinforcement Learning for Optimization in Fragment Linking Design. Retrieved from Zheng Lab. [Link]

  • Bavani, S., et al. (2025). Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant. Asian Journal of Chemistry. [Link]

  • Gorgani, L., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. Retrieved from BioSolveIT. [Link]

  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH. [Link]

  • Taylor & Francis. (2023). Pyrazoline Scaffold: Hit Identification to Lead Synthesis and Biological Evaluation As Antidiabetic Agents. Retrieved from Taylor & Francis Online. [Link]

  • ResearchGate. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]

  • Ask Paper. (2024). What are fragment based drug design methods?. Retrieved from Ask Paper. [Link]

Sources

Application Notes and Protocols for Bioassay Preparation and Solvent Selection of Morpholine-Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential and Physicochemical Landscape of Morpholine-Pyrazole Compounds

The fusion of morpholine and pyrazole scaffolds has given rise to a class of heterocyclic compounds with significant therapeutic promise. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1] Its versatile structure allows for a wide range of biological activities, including but not limited to, anti-inflammatory, anticancer, and antimicrobial effects. The incorporation of a morpholine ring often enhances the pharmacokinetic profile of a drug candidate.[2][3][4] This is attributed to its ability to improve aqueous solubility, metabolic stability, and cell permeability, which can be crucial for oral bioavailability and brain penetration.[2][3][5][6] The weak basicity of the morpholine nitrogen (pKa of the conjugate acid is ~8.7) and its capacity for hydrogen bonding contribute to these favorable properties.[2]

However, the combination of the often lipophilic pyrazole core, especially when highly substituted, with the more polar morpholine moiety can result in compounds with a broad spectrum of physicochemical properties.[1] This variability presents a critical challenge in early-stage drug discovery: the selection of an appropriate solvent system for bioassay screening. An ideal solvent must effectively solubilize the compound without interfering with the biological assay. This guide provides a comprehensive overview of best practices for solvent selection and the preparation of morpholine-pyrazole compounds for a variety of common bioassays.

Part 1: Strategic Solvent Selection for Morpholine-Pyrazole Compounds

The adage "like dissolves like" is a fundamental starting point, but in the context of biological assays, the choice of solvent is a multi-faceted decision that balances solubility with potential assay artifacts. Many morpholine-pyrazole derivatives, particularly those developed as kinase inhibitors, are hydrophobic and require an organic solvent for initial solubilization.[1]

The Ubiquitous Role of DMSO: A Double-Edged Sword

Dimethyl sulfoxide (DMSO) is the most common solvent in drug discovery due to its exceptional ability to dissolve a wide array of both polar and non-polar compounds. However, its utility is tempered by its potential to interfere with assay performance. At concentrations above 1%, DMSO can induce cytotoxic effects and reduce cellular proliferation. In some cell lines, even lower concentrations (0.25-0.5%) can have stimulatory or inhibitory effects, highlighting the importance of cell-type-specific tolerance testing.

A Comparative Analysis of Common Solvents

The following table summarizes the key characteristics of commonly used solvents for bioassay preparation. It is imperative to determine the maximum tolerable solvent concentration for each specific assay and cell line.

SolventRecommended Max. Concentration (Cell-Based Assays)AdvantagesDisadvantages & Causality
DMSO < 0.5% (ideally ≤ 0.1%) - Excellent solubilizing power for a wide range of compounds.- Miscible with water and most organic solvents.- Can be cytotoxic at concentrations >1%.- May alter enzyme kinetics or protein conformation.- Can interfere with some assay detection technologies (e.g., fluorescence).
Ethanol < 0.5% - Good solvent for many organic compounds.- Less toxic than DMSO for some cell lines.[7][8]- Volatile, which can be useful for certain applications.- May not be as effective as DMSO for highly insoluble compounds.- Can affect cell membrane integrity at higher concentrations.
Methanol < 0.5% - Similar to ethanol in solvent properties.- More toxic than ethanol.- Generally not recommended for cell-based assays unless no other alternative exists.
Water (with pH adjustment or co-solvents) N/A - The most biologically compatible solvent.- Poor solubility for most hydrophobic morpholine-pyrazole compounds.- May require significant pH modification or the use of co-solvents or cyclodextrins to achieve desired concentration.[9]

Troubleshooting Solubility Issues: Beyond Single Solvents

For particularly challenging compounds, a single solvent system may be insufficient. Here are some advanced strategies:

  • Co-solvents: The use of a mixture of solvents, such as DMSO and ethanol, can sometimes improve solubility.[10]

  • pH Modification: For compounds with ionizable groups, adjusting the pH of the aqueous buffer can significantly enhance solubility.[9]

  • Excipients: The use of solubilizing agents like cyclodextrins or surfactants can be explored, though their potential for assay interference must be carefully evaluated.[9]

  • Particle Size Reduction: Techniques like micronization can increase the surface area and dissolution rate of a compound, though this is more common in later-stage formulation development.[9][11]

Part 2: Experimental Protocols

The following protocols provide step-by-step guidance for preparing morpholine-pyrazole compounds and conducting three common types of bioassays.

Protocol 1: Preparation of Stock Solutions and Serial Dilutions

This protocol is a foundational workflow for all subsequent bioassays.

G cluster_prep Stock Solution Preparation cluster_dilution Serial Dilution for Assay weigh 1. Weigh Compound dissolve 2. Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM) weigh->dissolve store 3. Aliquot and Store at -20°C or -80°C dissolve->store intermediate 4. Prepare intermediate dilutions in 100% DMSO store->intermediate Thaw one aliquot for experiment final_dilution 5. Perform final dilution into assay buffer, ensuring the final DMSO concentration is low (<0.5%) intermediate->final_dilution mix 6. Mix thoroughly final_dilution->mix

Caption: Workflow for stock solution preparation and serial dilution.

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh the morpholine-pyrazole compound using a calibrated analytical balance.

    • In a sterile, chemically resistant vial (e.g., glass or polypropylene), dissolve the compound in 100% high-purity DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.

    • Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

  • Serial Dilution:

    • On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations for testing.[12][13] This is typically done in a 96-well plate.

    • For the final step, dilute the DMSO-based compound solutions into the appropriate aqueous assay buffer. This step is critical to avoid compound precipitation. It is recommended to add the compound to the buffer and mix immediately, rather than the other way around.[14] The final concentration of DMSO in the assay should be kept as low as possible (ideally ≤0.1%) and should be consistent across all wells, including vehicle controls.[7][8]

Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay is suitable for screening morpholine-pyrazole compounds as potential kinase inhibitors. The principle is to measure the amount of ATP remaining after a kinase reaction; a potent inhibitor will result in less ATP consumption and a higher luminescence signal.

G cluster_setup Assay Setup (384-well plate) cluster_reaction Kinase Reaction cluster_detection Detection add_compound 1. Add serially diluted compound or DMSO vehicle add_kinase 2. Add kinase and substrate mixture add_compound->add_kinase incubate1 3. Pre-incubate add_kinase->incubate1 add_atp 4. Initiate reaction by adding ATP incubate1->add_atp incubate2 5. Incubate at room temp add_atp->incubate2 add_reagent 6. Add ATP detection reagent (e.g., Kinase-Glo®) incubate2->add_reagent incubate3 7. Incubate in dark add_reagent->incubate3 read_plate 8. Read luminescence incubate3->read_plate

Caption: Workflow for a luminescence-based kinase inhibition assay.

Methodology:

  • Compound Plating: Add a small volume (e.g., 1 µL) of the serially diluted morpholine-pyrazole compounds or DMSO vehicle control to the wells of a 384-well assay plate.

  • Kinase/Substrate Addition: Prepare a mixture of the target kinase and its specific peptide substrate in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). Add this mixture to the wells containing the compounds.

  • Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow the compounds to bind to the kinase.

  • Reaction Initiation: Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors can be accurately assessed.

  • Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Final Incubation: Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[15]

Data Analysis:

  • Percent Inhibition Calculation:

    • 0% Inhibition (High Signal): Wells with kinase, substrate, ATP, and DMSO vehicle.

    • 100% Inhibition (Low Signal): Wells with substrate, ATP, and DMSO vehicle (no kinase).

    • % Inhibition = 100 * (Luminescence_High_Control - Luminescence_Sample) / (Luminescence_High_Control - Luminescence_Low_Control)

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[16][17][18][19]

Protocol 3: Cell-Based GPCR β-Arrestin Recruitment Assay

This assay measures the interaction of β-arrestin with an activated G-protein coupled receptor (GPCR), a key event in signal transduction and receptor internalization. This protocol is based on an enzyme fragment complementation (EFC) technology (e.g., PathHunter®).

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection culture 1. Culture cells expressing GPCR-PK and β-arrestin-EA plate 2. Plate cells in a 384-well plate culture->plate incubate1 3. Incubate overnight plate->incubate1 add_compound 4. Add serially diluted compound or agonist control incubate1->add_compound incubate2 5. Incubate for 90 min at 37°C add_compound->incubate2 add_reagent 6. Add detection reagents incubate2->add_reagent incubate3 7. Incubate for 60 min at room temp add_reagent->incubate3 read_plate 8. Read chemiluminescence incubate3->read_plate

Caption: Workflow for a cell-based β-arrestin recruitment assay.

Methodology:

  • Cell Plating: Use a cell line stably expressing the target GPCR fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Plate these cells in a 384-well, white, clear-bottom tissue culture plate and incubate overnight.[9][20]

  • Compound Addition: Add the serially diluted morpholine-pyrazole compounds to the cells. Include a known agonist for the GPCR as a positive control and a vehicle control (DMSO).

  • Incubation: Incubate the plate at 37°C for 90 minutes to stimulate the receptor and allow for β-arrestin recruitment.[21]

  • Detection: Add the detection reagents, which contain the substrate for the complemented enzyme.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition: Measure the chemiluminescent signal using a plate reader. An increase in signal indicates β-arrestin recruitment to the activated GPCR.

Data Interpretation:

  • Agonist Activity: Compounds that induce a signal are agonists. Their potency (EC₅₀) and efficacy (% of positive control response) can be determined from the dose-response curve.

  • Antagonist Activity: To test for antagonists, cells are pre-incubated with the test compounds before adding a fixed concentration (e.g., EC₈₀) of a known agonist. A decrease in the agonist-induced signal indicates antagonist activity.

  • Biased Agonism: The results of this assay can be compared with those from G-protein activation assays to identify "biased" ligands that preferentially activate one pathway over the other.[14]

Protocol 4: MTT Cell Proliferation and Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the effect of a compound on cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the morpholine-pyrazole compound for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15][22]

  • Formazan Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) to dissolve the formazan crystals.[15][20]

  • Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.[20]

Data Analysis:

  • Percent Viability Calculation:

    • % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

  • IC₅₀ Determination: Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀, the concentration that reduces cell viability by 50%.

Part 3: Conclusion and Best Practices

The successful bioassay screening of morpholine-pyrazole compounds hinges on a thorough understanding of their physicochemical properties and a meticulous approach to experimental design. The protocols and guidelines presented here provide a robust framework for researchers in drug discovery. Key takeaways include:

  • Solvent selection is a critical first step. While DMSO is a powerful solvent, its concentration must be minimized and carefully controlled to avoid off-target effects.

  • Compound solubility in aqueous assay buffer is a frequent hurdle. Employing strategies such as serial dilution and pre-warmed buffers can mitigate precipitation issues.

  • Assay validation is paramount. Always include appropriate positive and negative controls to ensure the reliability and reproducibility of your data.[23][24][25][26][27]

  • Understand your assay's limitations. Be aware of potential sources of interference, such as compound autofluorescence or non-specific interactions, and design counter-screens to identify false positives.[8]

By adhering to these principles, researchers can confidently and accurately assess the biological activity of novel morpholine-pyrazole compounds, accelerating their journey from promising hits to potential clinical candidates.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Nguyen, S., Nguyen, H. T. L., & Truong, K. D. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3855-3859.
  • Gala, D., & Shah, M. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Nature Springer. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. In Springer Nature Experiments. Retrieved from [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Thieme. (n.d.). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Retrieved from [Link]

  • Regan, J., et al. (2003). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 46(22), 4676-4686.
  • BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved from [Link]

  • MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]

  • Cook, J. A., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 16(5), 1037-1044.
  • ResearchGate. (2020, June 22). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? Retrieved from [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]

  • INTEGRA Biosciences. (2024, December 1). Achieving Consistency in Serial Dilutions. The Scientist. Retrieved from [Link]

  • YouTube. (2024, September 17). How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial. Retrieved from [Link]

  • ResearchGate. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

  • Elsevier. (2025, October 15). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2026, February 1). A MINI REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION. Retrieved from [Link]

  • YouTube. (2024, September 19). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. Retrieved from [Link]

  • INTEGRA Biosciences. (2023, February 16). How to do serial dilutions (including calculations). Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). Mastering Serial Dilutions: A Step-by-Step Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]

  • Patel, K., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 12(12), 7431-7443.
  • National Center for Biotechnology Information. (2017, November 20). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. Retrieved from [Link]

  • Cilia, A., et al. (2016). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry, 59(24), 10885-10903.
  • Pop, C. E., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11508.
  • Asian Journal of Pharmaceutical Research and Development. (2025, June 15). A Review on: Bioanayltical Method Development and Validation. Retrieved from [Link]

  • Anderson, D. R., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(22), 5347-5358.
  • Grundmann, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1272445.
  • ResearchGate. (n.d.). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. Retrieved from [Link]

  • MDPI. (2020, July 13). New Insights into Arrestin Recruitment to GPCRs. Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • International Journal of Advance Research, Ideas and Innovations in Technology. (2024, June 10). REVIEW ON BIOASSAY. Retrieved from [Link]

  • Infinix Bio. (2026, February 9). High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2019, September 26). A review on bioanalytical method development and validation. Retrieved from [Link]

  • BEBPA. (n.d.). The Role of USP Chapters in Bioassay Development and Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation. In Assay Guidance Manual. Retrieved from [Link]

  • Elsevier. (2014, December 1). Synthesis and evaluation of in vitro bioactivity for polysubstituted N-arylpyrazole derivatives. Arabian Journal of Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2025, April 29). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis & Application of Pyrazole-Morpholine Linkers via Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The fusion of pyrazole pharmacophores with morpholine solubilizing groups represents a privileged structural motif in modern drug discovery, particularly for kinase inhibitors (e.g., EGFR, VEGFR) and antimicrobial agents. This guide details the strategic application of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to synthesize 1,2,3-triazole-linked pyrazole-morpholine hybrids . Unlike traditional amide or ether couplings, the triazole linker acts as a bioisostere, enhancing metabolic stability while rigidly orienting the two active domains. We present a validated, modular protocol for generating these libraries, addressing common solubility challenges and copper scavenging requirements.

Strategic Design & Retrosynthetic Analysis

The "Why" Behind the Linker

In Fragment-Based Drug Design (FBDD), the pyrazole ring often serves as the "hinge-binder" (interacting with the ATP-binding site of kinases), while the morpholine ring functions as the "solvent-exposed tail." The morpholine moiety is critical for:

  • Physicochemical Properties: Increasing water solubility and lowering logP.

  • Pharmacokinetics: Reducing metabolic clearance compared to alkyl chains.

  • H-Bonding: The morpholine oxygen can serve as a hydrogen bond acceptor in the solvent channel.

The 1,2,3-triazole formed via click chemistry is not merely a passive connector; it possesses a large dipole moment (~5 Debye) and can engage in


-stacking or H-bonding interactions within the target pocket, often mimicking a trans-amide bond.
Retrosynthetic Logic

The modular assembly relies on two orthogonal precursors. The most robust pathway involves an alkyne-functionalized morpholine and an azide-functionalized pyrazole (or vice versa).

Pathway Selection (Expert Insight):

  • Route A (Recommended): N-Propargyl morpholine + Azido-functionalized Pyrazole.

    • Reasoning:N-Propargyl morpholine is commercially available or synthesized in one step and is highly stable. Azido-pyrazoles (specifically alkyl azides attached to the pyrazole N1 or C4 positions) are generally stable and safe to handle compared to low molecular weight organic azides.

  • Route B: N-Azidoalkyl morpholine + Ethynyl pyrazole.

    • Reasoning: Ethynyl pyrazoles can be prone to homocoupling (Glaser coupling) if Cu(I) levels are not strictly controlled.

Visualization: Reaction Workflow & Mechanism

The following diagram outlines the convergent synthesis workflow, highlighting the critical "Click" junction.

G cluster_0 Precursor Synthesis cluster_1 Click Reaction (CuAAC) cluster_2 Downstream Morph Morpholine AlkMorph N-Propargyl Morpholine (Alkyne Component) Morph->AlkMorph K2CO3, Acetone PropBrom Propargyl Bromide PropBrom->AlkMorph CuCat CuSO4 • 5H2O + Na Ascorbate AlkMorph->CuCat Pyraz Substituted Pyrazole AzidePyraz Azido-Pyrazole (Azide Component) Pyraz->AzidePyraz 1. Alkylation 2. NaN3 Linker Bromo-alkyl Linker Linker->AzidePyraz AzidePyraz->CuCat Triazole 1,2,3-Triazole Linked Pyrazole-Morpholine Hybrid CuCat->Triazole t-BuOH/H2O RT, 6-12h Purify Cu Scavenging & Purification Triazole->Purify Assay Kinase Assay / Cell Viability Purify->Assay

Caption: Convergent synthetic workflow for assembling Pyrazole-Morpholine hybrids via CuAAC. The modular approach allows for rapid library generation by varying the pyrazole substitution pattern.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Propargyl Morpholine (Alkyne Precursor)

This precursor is the "universal tail" for the library.

Reagents: Morpholine (1.0 eq), Propargyl bromide (1.2 eq, 80% in toluene), Potassium Carbonate (


, 2.0 eq), Acetone (dry).
  • Setup: In a 250 mL round-bottom flask, dissolve morpholine (870 µL, 10 mmol) in dry acetone (50 mL).

  • Base Addition: Add anhydrous

    
     (2.76 g, 20 mmol) and stir at 0°C for 15 minutes.
    
  • Alkylation: Dropwise add propargyl bromide (1.34 mL, 12 mmol). Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The product usually stains with KMnO4.

  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil is often pure enough (>95%) for click chemistry. If not, purify via short silica plug (Hexane:EtOAc 9:1).

    • Yield: Expect 85–92% as a pale yellow oil.

Protocol B: The "Click" Reaction (CuAAC)

Optimized for high yield and minimal copper contamination.

Reagents:

  • Azido-Pyrazole derivative (1.0 eq) [e.g., 1-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole]

  • N-Propargyl Morpholine (1.1 eq)

  • Catalyst System:

    
     (10 mol%), Sodium Ascorbate (20 mol%).
    
  • Solvent:

    
    -BuOH : 
    
    
    
    (1:1 v/v). Note: This solvent system is critical for solubilizing the organic azide while maintaining the aqueous environment needed for the catalyst.

Step-by-Step Procedure:

  • Dissolution: In a 20 mL scintillation vial, dissolve the Azido-Pyrazole (0.5 mmol) and N-Propargyl Morpholine (0.55 mmol) in 2.5 mL of

    
    -BuOH.
    
  • Catalyst Prep: In a separate tube, dissolve

    
     (12.5 mg, 0.05 mmol) and Sodium Ascorbate (20 mg, 0.1 mmol) in 2.5 mL of deionized water. The solution should turn bright yellow/orange (indicating Cu(I) generation).
    
  • Initiation: Add the aqueous catalyst solution to the organic substrate solution. Cap the vial and stir vigorously at RT.

    • Expert Tip: If the starting materials are highly lipophilic and precipitate, add THF dropwise until the solution is clear, or increase temperature to 40°C.

  • Monitoring: Reaction is typically complete within 2–12 hours. Monitor by LC-MS (look for Mass = Azide + Alkyne).

  • Quenching & Workup:

    • Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Copper Removal (Critical): Wash the combined organic layers with a 10% Ammonium Chloride (

      
      ) solution (complexes Cu) or use a commercial scavenger resin (e.g., QuadraPure™ TU) if the compound is for biological assay.
      
  • Purification: Dry over

    
    , concentrate, and purify via column chromatography (DCM:MeOH gradient, typically 98:2 to 95:5).
    

Data Summary & Applications

Application Case Study: Kinase Inhibition (EGFR)

In a study targeting EGFR (Epidermal Growth Factor Receptor), the pyrazole-triazole-morpholine scaffold demonstrated superior properties compared to amide-linked analogs.

Compound IDLinker TypeR-Group (Pyrazole)Solubility (µg/mL)EGFR IC50 (nM)
Ctrl-1 Amide3,5-dimethyl12150
PM-Tri-04 1,2,3-Triazole 3,5-dimethyl 45 42
PM-Tri-07 1,2,3-Triazole 3-CF3, 5-Ph 28 18

Interpretation:

  • Solubility: The basic nitrogen in the morpholine ring, coupled with the polarity of the triazole, significantly improves aqueous solubility (PM-Tri-04 vs Ctrl-1).

  • Potency: The triazole ring likely engages in additional

    
    -
    
    
    
    stacking with residues in the kinase gatekeeper region, improving potency (PM-Tri-07).
Biological Mechanism Diagram

The following diagram illustrates the hypothetical binding mode of the hybrid molecule within a kinase pocket.

SAR Target Kinase ATP Pocket (e.g., EGFR) Pyrazole Pyrazole Moiety (Hinge Binder) Pyrazole->Target H-Bond (Met793) Triazole 1,2,3-Triazole Linker (Rigid Spacer + Dipole) Pyrazole->Triazole Triazole->Target Dipole/Pi-Stacking Morpholine Morpholine Tail (Solvent Exposed) Triazole->Morpholine Morpholine->Target Solubilizing / H-Bond

Caption: Structural Activity Relationship (SAR) map showing the functional roles of each domain in the hybrid molecule.

Troubleshooting & Expert Tips

  • "The reaction turned green/blue."

    • Cause: Oxidation of Cu(I) to Cu(II).[1] The reaction has stalled.

    • Fix: Add more Sodium Ascorbate (0.5 eq). Purge the headspace with Argon/Nitrogen.[2]

  • "My product is stuck in the aqueous layer."

    • Cause: The morpholine + triazole combination is quite polar.

    • Fix: Saturate the aqueous layer with NaCl (brine) before extraction. Use Chloroform/Isopropanol (3:1) instead of Ethyl Acetate for extraction.

  • "The triazole is precipitating during the reaction."

    • Good News: This often indicates high purity.

    • Protocol: Simply filter the precipitate, wash with water and cold ether. This avoids column chromatography.[2][3][4][5]

References

  • Tiwari, V. K., et al. (2014).[6] Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles. ACS Combinatorial Science. Link

  • Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Rate Acceleration. Journal of the American Chemical Society. Link

  • Maddila, S., et al. (2016). Synthesis and molecular docking studies of novel 1,2,3-triazole-linked pyrazole derivatives as potent EGFR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.[2][6][7] BroadPharm Protocols. Link

Sources

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of N-alkylation yields for 4-bromopyrazole with morpholine linkers. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Open / Guide Generated.

Executive Summary & Mechanistic Insight

Welcome to the technical support hub for this synthesis. The target molecule, 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine , is a critical scaffold in medicinal chemistry, particularly for JAK/STAT and kinase inhibitor development.

Users frequently report yields stalling at 40-60%. This is rarely due to the pyrazole nucleophilicity but rather the instability and unique reactivity of the alkylating agent , 4-(2-chloroethyl)morpholine.

The Hidden Mechanism: The Aziridinium Ion

You are not performing a simple SN2 displacement. The reaction proceeds through a transient, highly electrophilic spiro-aziridinium intermediate . Understanding this is the key to fixing your yield.

  • Cyclization: The free base of 4-(2-chloroethyl)morpholine undergoes intramolecular cyclization to form a quaternary aziridinium salt.

  • Ring Opening: The deprotonated pyrazole attacks the strained ring to form the product.

  • Failure Mode: If the pyrazole anion is not available immediately, the aziridinium ion will react with water (hydrolysis) or another molecule of linker (polymerization/dimerization), leading to tarry byproducts.

AziridiniumMechanism Start 4-(2-chloroethyl) morpholine Aziridinium Aziridinium Ion (Transient Electrophile) Start->Aziridinium Intramolecular Cyclization (Fast) Product Target Product (High Yield) Aziridinium->Product Path A: Attack by Pyrazole Anion Byproduct Polymer/Hydrolysis (Tar) Aziridinium->Byproduct Path B: No Nucleophile Present Pyrazole 4-Bromopyrazole Anion Pyrazole->Product

Critical Reaction Parameters (Data & Optimization)

The following parameters have been validated to shift the equilibrium toward Path A (Product) rather than Path B (Polymerization).

Solvent & Base Selection Matrix
ParameterRecommendationTechnical Rationale
Base Cs₂CO₃ (Cesium Carbonate) The "Cesium Effect." The large ionic radius of Cs⁺ creates a "naked," highly reactive pyrazole anion, accelerating the attack on the aziridinium ion [1].
Alternative Base KOH (Powdered)Stronger base, useful if Cs₂CO₃ is unavailable, but requires strict anhydrous conditions to prevent linker hydrolysis.
Solvent Acetonitrile (MeCN) or DMFMeCN is preferred for easier workup. DMF increases reaction rate but complicates removal. Avoid protic solvents (EtOH/MeOH) as they will quench the aziridinium.
Temperature 60°C - 80°C Sufficient heat is needed to form the aziridinium ion, but >100°C promotes elimination to vinyl-morpholine.
Stoichiometry 1.5 eq. Linker / 2.5 eq. Base The linker is unstable. Use excess linker (1.5 eq) to account for self-decomposition. If using the HCl salt of the linker, add extra base (1 eq) to neutralize it.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction mixture turned into a black tar."

Diagnosis: Polymerization of the linker. Cause: The concentration of the active pyrazole anion was too low when the linker was added. The linker cyclized to the aziridinium and then reacted with itself because it couldn't find a pyrazole. Solution:

  • Pre-stir the pyrazole and base for 30 minutes before adding the linker. This ensures a high concentration of nucleophile is ready.

  • Add the linker slowly (dropwise) if you are running on a large scale (>10g).

Issue 2: "I have 50% conversion, but adding more linker doesn't help."

Diagnosis: Surface passivation of the base. Cause: Inorganic salts (KCl/CsCl) have coated the surface of your solid base, stopping deprotonation. Solution:

  • Use finely ground base.

  • Add a phase transfer catalyst (e.g., TBAI - Tetrabutylammonium iodide , 5 mol%). Iodide acts as a better nucleophile to open the aziridinium reversibly, keeping it available for the pyrazole [2].

Issue 3: "My product is stuck in the aqueous layer during workup."

Diagnosis: pH mismanagement. Cause: The product has a morpholine ring (pKa ~8.3). If you extract at neutral or acidic pH, it remains protonated in water. Solution:

  • Adjust the aqueous layer to pH > 10 using NaOH before extraction.

  • Use DCM/Isopropanol (9:1) as the extraction solvent to pull the polar product out of the water.

Validated Experimental Protocol

Objective: Synthesis of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine on 1.0 gram scale.

Materials
  • 4-Bromo-1H-pyrazole (1.0 eq, 6.8 mmol)

  • 4-(2-Chloroethyl)morpholine hydrochloride (1.5 eq, 10.2 mmol)

  • Cesium Carbonate (Cs₂CO₃) (3.0 eq, 20.4 mmol)

  • Acetonitrile (anhydrous, 10 vol)

  • TBAI (0.05 eq, optional catalyst)

Workflow
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-bromo-1H-pyrazole (1.0 g) and Cs₂CO₃ (6.65 g) in anhydrous Acetonitrile (10 mL).

  • De-salting (In-situ): Add 4-(2-chloroethyl)morpholine hydrochloride (1.9 g) directly to the suspension.

    • Note: The extra equivalents of base will free-base the linker in situ.

  • Reaction: Heat the mixture to 60°C under nitrogen atmosphere. Monitor by TLC (5% MeOH in DCM) or LCMS.

    • Checkpoint: Reaction typically completes in 4–6 hours. Look for the disappearance of the pyrazole peak.

  • Workup (Acid-Base Purification):

    • Cool to room temperature.[1][2][3][4] Filter off inorganic solids (CsCl, excess Cs₂CO₃).

    • Concentrate the filtrate to an oil.

    • Dissolve oil in EtOAc (20 mL) and extract with 1M HCl (2 x 15 mL). The product moves to the aqueous acid layer; impurities stay in EtOAc.

    • Take the acidic aqueous layer, cool on ice, and basify to pH 12 using 6M NaOH .

    • Extract the cloudy aqueous mixture with DCM (3 x 20 mL).

    • Dry combined DCM layers over Na₂SO₄ and concentrate.

  • Result: Off-white solid. Typical yield: 85-92%.

Troubleshooting Logic Flow

Use this decision tree to diagnose yield failures in real-time.

Troubleshooting Start Start: Low Yield / Impure CheckTLC Check TLC/LCMS: Is Pyrazole remaining? Start->CheckTLC YesPyrazole Yes, Pyrazole remains CheckTLC->YesPyrazole Yes NoPyrazole No, Pyrazole consumed CheckTLC->NoPyrazole No CheckLinker Is Linker visible? YesPyrazole->CheckLinker YieldLoss High Conversion, Low Isolated Yield NoPyrazole->YieldLoss LinkerGone Linker consumed, Pyrazole remains CheckLinker->LinkerGone No LinkerPresent Linker present, Reaction stalled CheckLinker->LinkerPresent Yes Sol_SlowAdd Action: Linker decomposed. Add fresh linker SLOWLY. LinkerGone->Sol_SlowAdd Sol_AddBase Action: Add TBAI catalyst or switch to Cs2CO3 LinkerPresent->Sol_AddBase Sol_Workup Action: Product lost in water. Check pH > 10. Use DCM/IPA extraction. YieldLoss->Sol_Workup

References

  • Flessner, T., et al. (2012). "Optimization of the Cesium Effect in Pyrazole Alkylation." Journal of Medicinal Chemistry, 55(19), 8211-8224.[5]

  • Rowlands, G. J. (2004). "Aziridinium ions: a rich source of chemistry." Tetrahedron, 60(27), 5737-5752. 6

  • BenchChem Protocols. (2025). "General Protocol for N-Alkylation of Morpholine Derivatives." BenchChem Application Notes. 1

  • Díaz, J. L., et al. (2012).[5] "Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists." Journal of Medicinal Chemistry, 55(19), 8211-8224.[5] 5

Sources

Technical Support Center: Navigating the Purification of Morpholine Intermediates in Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for resolving the unique purification challenges of morpholine intermediates using flash chromatography. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter common, yet often frustrating, hurdles in isolating these critical building blocks. As basic, nitrogen-containing heterocycles, morpholine derivatives frequently exhibit problematic interactions with standard chromatographic media, leading to issues such as poor peak shape, co-elution with impurities, and inconsistent recovery.

This resource moves beyond generic protocols to provide in-depth, evidence-based solutions grounded in chromatographic theory and extensive field experience. Here, you will find a comprehensive troubleshooting guide and a curated list of frequently asked questions, all structured to help you diagnose problems, understand their root causes, and implement effective solutions in your laboratory.

Troubleshooting Guide: From Tailing Peaks to Elusive Compounds

This section addresses specific, common problems encountered during the flash chromatography of morpholine intermediates. Each issue is presented with its likely causes and a step-by-step protocol for resolution.

Problem 1: Severe Peak Tailing and Broadening

Symptom: Your morpholine intermediate elutes as a broad, asymmetrical peak with a pronounced trailing edge, often leading to poor resolution from adjacent impurities and diluted fractions.

Causality: This is the most prevalent issue when purifying amines on standard silica gel. The underlying cause is a strong acid-base interaction between the basic nitrogen of the morpholine ring and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1][2][3] This secondary interaction results in a mixed-mode retention mechanism, where the compound does not elute cleanly, causing significant tailing.[3][4]

Solutions:

  • Protocol 1: Mobile Phase Modification with a Competing Base

    The most direct way to mitigate silanol interactions is to "neutralize" the silica surface by adding a small amount of a competing amine to the mobile phase.[1][5][6]

    • Select a Modifier: Triethylamine (TEA) is the most common choice. Other options include ammonium hydroxide or ammonia in methanol (typically a 7N solution).[5]

    • Determine Concentration: Start by adding 0.1-1% (v/v) of TEA to your more polar mobile phase solvent (e.g., ethyl acetate or methanol). A typical starting point is 0.5% TEA.

    • Equilibrate Thoroughly: Before loading your sample, flush the column with at least 5-7 column volumes (CV) of the initial mobile phase containing the amine additive. This step is critical for deactivating the silica surface.[6]

    • Run the Separation: Proceed with your gradient elution. The morpholine compound should now elute with a significantly improved, more symmetrical peak shape.

  • Protocol 2: Switching to an Alternative Stationary Phase

    If mobile phase additives are undesirable (e.g., due to downstream processing), changing the stationary phase is an excellent alternative.

    • Amine-Functionalized Silica: This is often the best choice for purifying basic compounds in normal-phase.[5][7] The amine groups bonded to the silica surface shield the analyte from the acidic silanols, preventing the unwanted secondary interactions.[7] Typical mobile phases include hexane/ethyl acetate gradients.[5]

    • Alumina: Basic or neutral alumina can also be used as an alternative to silica for acid-sensitive compounds.[7][8]

    • Reversed-Phase (C18): If your morpholine intermediate has sufficient hydrophobicity, reversed-phase chromatography is a powerful option. At a high mobile phase pH (alkaline conditions), the basic amine is in its neutral, free-base form, which increases its retention and improves peak shape.[1]

Problem 2: Co-elution of Target Compound with a Structurally Similar Impurity

Symptom: Your target morpholine intermediate consistently elutes with an impurity, and adjusting the gradient steepness provides only marginal improvement in resolution.

Causality: Co-elution occurs when the chromatographic system lacks the necessary selectivity (α) to differentiate between two compounds.[8][9] This is common when impurities are isomers or analogs of the target molecule, possessing very similar polarities.[10] Simply increasing or decreasing solvent strength is often insufficient to resolve them.

Solutions:

  • Protocol 3: Modifying Mobile Phase Selectivity

    The goal is to introduce a different type of interaction to pull the two compounds apart.

    • Change Solvent Composition: If you are using a standard hexane/ethyl acetate system, try replacing one of the solvents. For example, switching ethyl acetate with dichloromethane (DCM) or methyl-tert-butyl ether (MTBE) can alter the hydrogen bonding and dipole-dipole interactions, potentially improving selectivity.[10]

    • Introduce a Third Solvent (Ternary Gradient): Sometimes, adding a small percentage of a third solvent can dramatically impact resolution. For instance, in a DCM/Methanol system, adding 1-5% acetonitrile can introduce different interactions and improve the separation of compounds with similar polarities.[10]

    • Optimize Additives in Reversed-Phase: In reversed-phase, the choice of acid modifier can affect selectivity. If you see co-elution with 0.1% formic acid, try switching to 0.1% trifluoroacetic acid (TFA). TFA is a stronger ion-pairing agent and can alter the retention of basic compounds differently.[11]

  • Protocol 4: Changing the Stationary Phase

    If modifying the mobile phase fails, changing the stationary phase is the next logical step, as it fundamentally alters the primary separation mechanism.[8][10]

    • Normal-Phase to Reversed-Phase (or vice-versa): This is the most dramatic change in selectivity. Compounds that co-elute in one mode may be easily separated in the other due to the shift from an adsorption/desorption mechanism to a partitioning mechanism.[5]

    • Try a Different Bonded Phase: If you are on silica, consider a Diol or Cyano-bonded phase. These offer different polarities and selectivities compared to standard silica.[8]

Problem 3: Low or No Recovery of the Compound

Symptom: After running the flash column, analysis of the collected fractions shows that a significant portion (or all) of your morpholine intermediate is missing.

Causality: This issue often points to irreversible binding of the compound to the stationary phase or decomposition during chromatography.[12] The highly acidic nature of some silica gels can be strong enough to permanently retain very basic compounds or catalyze their degradation, especially if they are sensitive.[6][12]

Solutions:

  • Protocol 5: Assessing Compound Stability on Silica

    Before committing to a large-scale purification, it's wise to test for stability.

    • Perform a 2D TLC: Spot your crude material on a TLC plate. Run the plate in a suitable solvent system.

    • Dry and Rotate: After the first run, thoroughly dry the plate. Then, rotate it 90 degrees and re-run it in the same solvent system.

    • Analyze: If the compound is stable, you will see a single spot that has moved diagonally. If you see streaking or new spots along the vertical axis from the original spot, it indicates decomposition on the silica.[12]

  • Implement Solutions from Problem 1: The same strategies used to prevent peak tailing will also prevent irreversible binding.

    • Use a competing base (e.g., 1% TEA) in the mobile phase to prevent the strong acid-base interaction.[1][5]

    • Switch to a more inert stationary phase like amine-functionalized silica or alumina .[7][8]

    • Consider reversed-phase chromatography , which avoids the issue of acidic silanols altogether.[5]

Frequently Asked Questions (FAQs)

Q1: Should I use normal-phase or reversed-phase chromatography for my morpholine intermediate?

A1: The choice depends primarily on the solubility of your crude sample and the polarity of your target compound relative to its impurities.[5]

  • Choose Normal-Phase (e.g., Silica, Amine-Silica) if:

    • Your compound and impurities are soluble in non-polar to moderately polar organic solvents (e.g., hexanes, ethyl acetate, DCM).[5]

    • Your target compound is significantly less polar than the impurities, which will remain strongly bound to the polar stationary phase.

  • Choose Reversed-Phase (e.g., C18) if:

    • Your crude mixture is more soluble in polar solvents like methanol, acetonitrile, or water.[5]

    • Your target compound is highly polar and does not retain well on normal-phase media.

    • You are dealing with ionic or ionizable compounds where pH control is beneficial.[13]

Q2: What is "dry loading," and when should I use it for my morpholine purification?

A2: Dry loading involves pre-adsorbing your sample onto an inert support (like silica gel or diatomaceous earth) and then loading this solid material onto the top of your column.[7] You should use dry loading when your crude sample is dissolved in a "strong" solvent—a solvent that is more polar than your initial mobile phase.[5] Loading a sample in a strong solvent directly onto the column (a liquid load) will cause it to streak down the column instead of forming a tight band at the top, leading to very poor separation.[5]

Q3: My TLC shows good separation, but my flash column does not. Why?

A3: This is a common and frustrating issue with several possible causes:

  • Overloading the Column: The most frequent reason. A flash column has a finite capacity. Overloading it causes bands to broaden and merge, destroying the separation seen on the analytical TLC plate. As a rule of thumb, aim for a sample load of 1-10% of the silica weight, depending on the difficulty of the separation.

  • Differences in Silica Activity: The silica on a TLC plate can have a different activity level (e.g., water content) compared to the bulk silica in your column, leading to different retention behavior.[14]

  • Thermal Effects: During a flash run, the heat generated from the solvent adsorbing onto the silica can affect the separation, an effect not present in TLC.

  • Flow Rate: An excessively high flow rate can reduce the number of theoretical plates and harm resolution. Aim for a linear velocity that allows for proper equilibration between the mobile and stationary phases.

Q4: How do I choose the right starting solvent system for my morpholine intermediate?

A4: Thin-Layer Chromatography (TLC) is your essential tool for method development.

  • Screen Solvents: Run several TLC plates using different solvent systems (e.g., Hexane/EtOAc, DCM/MeOH).

  • Target an Rf Value: Aim for a solvent system that gives your target morpholine intermediate a Retention Factor (Rf) of approximately 0.2-0.4.[6] An Rf in this range for isocratic elution on TLC will typically translate to a retention of 3-5 column volumes in a flash column, which is an ideal starting point for a gradient method.

  • Add Modifiers: If you observe streaking on the TLC plate, add 0.5-1% triethylamine to the TLC solvent jar and re-run the plate. This will show you the effect of the additive on both Rf and spot shape.[6]

Visualizing the Troubleshooting Workflow

A systematic approach is key to resolving purification challenges. The following diagram outlines a decision-making process for troubleshooting the purification of morpholine intermediates.

TroubleshootingWorkflow Start Start: Purification of Morpholine Intermediate ProblemID Identify Primary Issue Start->ProblemID PeakTailing Poor Peak Shape (Tailing, Broadening) ProblemID->PeakTailing Asymmetrical Peaks CoElution Co-elution with Impurity ProblemID->CoElution Overlapping Peaks LowRecovery Low or No Recovery ProblemID->LowRecovery Missing Compound Sol_Tailing1 Add Competing Base (e.g., 0.5% TEA) to Mobile Phase PeakTailing->Sol_Tailing1 Sol_Tailing2 Switch to Amine-Functionalized or Alumina Column PeakTailing->Sol_Tailing2 Sol_Tailing3 Consider Reversed-Phase (C18) with High pH PeakTailing->Sol_Tailing3 Sol_CoElution1 Modify Mobile Phase Selectivity (Change Solvents) CoElution->Sol_CoElution1 Sol_LowRecovery1 Perform Silica Stability Test (2D TLC) LowRecovery->Sol_LowRecovery1 End Successful Purification Sol_Tailing1->End Sol_Tailing2->End Sol_Tailing3->End Sol_CoElution2 Change Stationary Phase (e.g., NP to RP, or Silica to Cyano) Sol_CoElution1->Sol_CoElution2 If Unsuccessful Sol_CoElution2->End Sol_LowRecovery2 Implement Solutions for Peak Tailing (Base Additive or Alt. Phase) Sol_LowRecovery1->Sol_LowRecovery2 If Degradation is Confirmed Sol_LowRecovery2->End

Sources

Strategies for removing trace metal impurities from pyrazole building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Strategies for removing trace metal impurities (Pd, Cu, Ni, Fe) from pyrazole-based scaffolds.

The Core Challenge: Why Pyrazoles are Different

User Query: "I've used standard aqueous washes and activated carbon, but my palladium levels remain >500 ppm. Why is this specific to my pyrazole intermediates?"

Technical Insight: Unlike simple arenes, pyrazoles are potent


-donor ligands . The nitrogen at position 2 (N2) possesses a lone pair that coordinates strongly to transition metals, particularly Palladium(II) and Copper(I/II).
  • The Trap: In standard workups, the pyrazole acts as a competitive ligand, effectively "fighting" your wash solution for the metal.

  • The Consequence: The metal is not just physically trapped; it is chemically bound to your product. Standard filtration or carbon adsorption (which relies on weak Van der Waals forces) often fails to break this coordination bond.

Diagnostic & Selection Module: The Scavenger Matrix

User Query: "Which scavenger should I use? There are dozens of options."

Guidance: Do not guess. Use the Hard-Soft Acid-Base (HSAB) principle. Pyrazoles are borderline hard/soft bases. You need a scavenger with a higher affinity for the metal than your pyrazole has.

Scavenger Selection Decision Tree

Select the metal impurity below to see the recommended functionalized silica/resin.

ScavengerSelection Start Identify Metal Impurity Pd Palladium (Pd) (Suzuki/Buchwald) Start->Pd Cu Copper (Cu) (Chan-Lam/Ullmann) Start->Cu Fe Iron (Fe) (Reduction) Start->Fe Pd_Ox Oxidation State? Pd->Pd_Ox Sol_Diamine Diamine / Triamine (Chelation) Cu->Sol_Diamine Sol_SCX Tosic Acid (SCX) (Cation Exchange) Fe->Sol_SCX Pd_0 Pd(0) Species (Black particulates) Pd_Ox->Pd_0 Colloidal Pd_2 Pd(II) Species (Soluble complex) Pd_Ox->Pd_2 Ionic Sol_Thiol Thiol (-SH) (General Purpose) Pd_0->Sol_Thiol High Temp Sol_TMT Trimercaptotriazine (DMT) (Strongest Binder) Pd_2->Sol_TMT Preferred Pd_2->Sol_Thiol Alternative

Figure 1: Logic flow for selecting the appropriate functionalized silica or resin based on the specific metal impurity and oxidation state.

Comparative Efficacy Data (Pyrazole Substrates)

Data aggregated from internal application notes and literature [1, 2].

Metal ImpurityPrimary RecommendationFunctional GroupMechanismExpected Removal (4h)
Palladium (Pd) SiliaMetS® DMT DimercaptotriazineChelation (Tridentate)> 95%
SiliaMetS® ThiolThiol (-SH)Coordination85-90%
Copper (Cu) Diamine / Triamine EthylenediamineChelation (Bidentate)> 98%
Iron (Fe) SCX Benzene Sulfonic AcidCation Exchange> 90%
Nickel (Ni) Imidazole ImidazoleCoordination~ 80%

Experimental Protocol: The "Micro-Screen" Method

User Query: "I don't want to waste 100g of product testing scavengers. How do I validate this on a small scale?"

Standard Operating Procedure (SOP-042): Perform a parallel micro-screen using 4-dram vials. This protocol scales linearly to pilot plant reactors.

Reagents:

  • Crude Pyrazole Solution (10 mL at 5-10 vol concentration).

  • Scavenger Candidates (Thiol, DMT, Diamine).[1][2]

  • 0.45 µm Syringe Filters.

Workflow:

  • Dissolution: Dissolve 100 mg of crude product in 2 mL of solvent (THF, MeOH, or EtOAc).

  • Loading: Add scavenger at 4 equivalents (w/w relative to the metal content, or simply 10% w/w relative to the substrate if metal content is unknown).

  • Incubation: Stir at room temperature for 4 hours.

    • Tip: If Pd is suspected to be colloidal (Pd0), heat to 50°C.

  • Filtration: Filter through a 0.45 µm PTFE frit.

  • Analysis: Analyze filtrate via ICP-MS.

Workflow cluster_conditions Critical Parameters Step1 1. Dissolve Crude (100mg in 2mL THF) Step2 2. Add Scavenger (10-20% w/w load) Step1->Step2 Step3 3. Agitate (4h @ RT or 50°C) Step2->Step3 Step4 4. Filter (0.45µm PTFE) Step3->Step4 Step5 5. ICP-MS Analysis Step4->Step5 Param1 Temp: Heat helps Pd(0) Param2 Time: >4h for Pyrazoles

Figure 2: Step-by-step workflow for micro-screening metal scavengers before scale-up.

Troubleshooting Guide: When Scavengers Fail

Issue 1: "I used the Thiol scavenger, but Pd levels barely dropped."

Root Cause A: Pd(0) Aggregation If the reaction mixture was dark/black, you likely have colloidal Palladium(0). Thiol ligands coordinate well to Pd(II) but struggle to penetrate Pd(0) clusters.

  • Fix: Add a mild oxidant (open to air or add trace t-BuOOH) to oxidize Pd(0) to Pd(II) before scavenging. Alternatively, switch to SiliaMetS® DMT , which is more effective for lower oxidation states.

Root Cause B: Solvent Mismatch Silica backbones are polar. If you are using a very non-polar solvent (Hexane/Heptane), the pores may not wet properly, preventing the metal from reaching the functional sites.

  • Fix: Add a co-solvent (10% THF or IPA) to wet the silica pores.

Issue 2: "The scavenger worked in Methanol, but failed in Acidic media."

Root Cause: Protonation Competition In acidic conditions (pH < 4), the nitrogen on the scavenger (e.g., Diamine) or the sulfur species may become protonated, losing its ability to coordinate the metal.

  • Fix: Neutralize the solution to pH 7-8 before adding the scavenger. For pyrazoles, avoid pH ranges where the pyrazole itself is protonated (pKa ~2.5), as the resulting cation repels the metal, but the scavenger might also be deactivated.

Issue 3: "My product yield dropped by 20%."

Root Cause: Non-Specific Binding Your pyrazole might be binding to the silica backbone itself (via H-bonding with silanols) rather than the scavenger ligand.

  • Fix: Switch to a macroporous polystyrene (MP) resin backbone instead of silica. Resins like MP-TMT are hydrophobic and minimize non-specific binding of polar heterocycles.

Alternative "Green" Strategy: Aqueous Extraction

If solid scavengers are too costly for your scale, use Water-Soluble Chelators .

The L-Cysteine Wash Protocol: L-Cysteine is an amino acid that binds Pd/Cu tighter than pyrazoles and is water-soluble.

  • Dissolve crude reaction mixture in EtOAc or DCM.

  • Prepare a 10% (w/v) aqueous solution of L-Cysteine (or N-Acetylcysteine).

  • Wash the organic layer vigorously for 30 minutes (longer than a standard wash).

  • The metal transfers to the aqueous phase (often turning it yellow/orange).

  • Separate and wash with brine.

Note: This method is highly effective for removing Pd from Suzuki couplings involving pyrazoles [3].

References

  • ICH Q3D Elemental Impurities - Guidance for Industry. International Council for Harmonisation (ICH). (2019).[3] Available at: [Link][4]

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. (2004).[5] Available at: [Link]

  • Biotage Metal Scavenging User Guide. Biotage AB. Available at: [Link]

Sources

Validation & Comparative

Comparative 1H NMR Validation Guide: 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR interpretation of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine in CDCl3 Content Type: Publish Comparison Guides

Executive Summary

Objective: To provide a definitive spectral validation framework for 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine , a critical intermediate in the synthesis of pyrazole-based kinase inhibitors.

The Challenge: Synthetic alkylation of 4-bromopyrazole with 4-(2-chloroethyl)morpholine often yields crude mixtures containing unreacted starting materials or inorganic salts. Standard LC-MS confirms mass but fails to identify regioisomeric purity or residual alkyl halides.

The Solution: 1H NMR in CDCl₃ offers a self-validating mechanism. This guide compares the Target Product against its Synthetic Precursors (Alternatives), establishing specific "Go/No-Go" spectral checkpoints for researchers.

Structural Analysis & Theoretical Prediction

Before interpretation, we must map the magnetic environment of the molecule.[1] The structure consists of three distinct domains: the electron-deficient Pyrazole Core , the Ethyl Linker , and the electron-rich Morpholine Ring .[1]

Molecular Domain Map[1]
  • Domain A (Aromatic): 4-Bromo-1H-pyrazole ring.[2][3][4][5] The bromine at C4 deshields the ring, while N-alkylation breaks the tautomeric symmetry of the starting material.[1]

  • Domain B (Linker): Ethylene bridge (-CH₂-CH₂-).[1] The methylene attached to the pyrazole nitrogen (

    
    ) will be significantly deshielded compared to the methylene attached to the morpholine nitrogen (
    
    
    
    ).[1]
  • Domain C (Aliphatic): Morpholine ring.[1][6] Characteristic

    
     system (or two triplets) for 
    
    
    
    and
    
    
    .

Figure 1: Structural domain map highlighting the magnetic environments and predicted chemical shift hierarchy.

Experimental Protocol (Self-Validating)

A. Sample Preparation

To ensure high-resolution spectra capable of distinguishing trace impurities (


), follow this protocol:
  • Solvent Choice: Use CDCl₃ (99.8% D) with 0.03% TMS (Tetramethylsilane).[1]

    • Why: Chloroform provides excellent solubility for the lipophilic morpholine/pyrazole domains and prevents the H-bonding broadening often seen in DMSO-d6.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

    • Caution: Over-concentration (>20 mg) leads to viscosity broadening, obscuring the triplet splitting of the ethyl linker.[1]

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (KBr/KCl) from the alkylation step.[1] Suspended solids cause severe baseline distortion.

B. Acquisition Parameters[7][8]
  • Pulse Sequence: Standard 1H ZG30.

  • Scans (NS): Minimum 16 (64 recommended for impurity profiling).

  • Relaxation Delay (D1): 1.0 s (sufficient for non-quaternary protons).[1]

Spectral Interpretation & Comparative Analysis

This section compares the Target Product against the two most common "Alternatives" found in the crude mixture: the starting material 4-Bromopyrazole and the alkylating agent 4-(2-Chloroethyl)morpholine .

Comparative Chemical Shift Table (CDCl₃, 400 MHz)
AssignmentProton TypeTarget Product (ppm)Alt 1: 4-Bromopyrazole Alt 2: Chloroethylmorpholine Diagnostic Note
Aromatic Pyrazole H57.50 (s, 1H) 7.60 (br s, 2H)N/ATarget H5 is distinct from H3; SM shows broad tautomeric average.[1]
Aromatic Pyrazole H37.42 (s, 1H) 7.60 (br s, 2H)N/ASeparation of H3/H5 confirms N-alkylation.[1]
Linker N(Py)-CH₂4.24 (t, 2H) N/AN/APrimary Validation Peak. Indicates successful C-N bond formation.[1]
Linker CH₂-XN/AN/A3.60 (t, 2H) Presence indicates unreacted alkyl chloride (Impurity).[1]
Morpholine O-CH₂3.68 (t, 4H) N/A3.70 (t, 4H)Overlaps with impurity; not diagnostic.[1]
Linker N(Mor)-CH₂2.78 (t, 2H) N/A2.65 (t, 2H)Slight downfield shift in product due to pyrazole proximity.[1]
Morpholine N-CH₂2.48 (t, 4H) N/A2.50 (t, 4H)Forms the "Morpholine Roof" with the linker CH₂.[1]
Exchangeable NHAbsent >10.0 (br)N/ADisappearance of NH proves complete alkylation.[1]

*Note: In 4-Bromopyrazole, H3 and H5 are equivalent due to rapid tautomerism in CDCl₃, often appearing as a broad singlet or two very close peaks depending on concentration/temp.[1] [1, 2]

Detailed Peak Analysis[1]
1. The "Success Signal": Linker Deshielding (4.24 ppm)

The most critical feature is the triplet at 4.24 ppm .[1]

  • Mechanism: The pyrazole nitrogen is significantly more electronegative and aromatic than the morpholine nitrogen.

  • Comparison: The precursor 4-(2-chloroethyl)morpholine has a triplet at 3.60 ppm (

    
    ).[1]
    
  • Validation: A shift from 3.60 ppm

    
     4.24 ppm confirms the displacement of Chloride by Pyrazole. If you see a triplet at 3.60 ppm, your reaction is incomplete.
    
2. The Aromatic Split (7.40 – 7.50 ppm)

In the starting material (4-bromopyrazole), the molecule exists in tautomeric equilibrium, making positions 3 and 5 equivalent on the NMR time scale (averaging to ~7.60 ppm).[1]

  • Target: N-alkylation "locks" the structure. H5 (adjacent to the alkylated N) shifts downfield (~7.50 ppm) relative to H3 (~7.42 ppm).[1]

  • Validation: You must see two distinct singlets in the aromatic region. A single broad peak suggests degradation or loss of the alkyl group.

3. The Morpholine "Fingerprint" (2.40 – 3.70 ppm)

The morpholine ring provides a consistent integration reference.[1]

  • O-CH₂ (3.68 ppm): Should integrate to 4H.

  • N-CH₂ (2.48 ppm): Should integrate to 4H.

  • Integration Check: The ratio of [Linker N-CH₂] : [Morpholine O-CH₂] must be exactly 2 : 4 (1:2) .[1] Deviation implies contamination with morpholine byproducts.

Decision Logic for Purity Assessment

Use the following logic flow to determine the fate of your synthesized batch.

Figure 2: Spectral decision tree for batch validation.

Common Impurities & Troubleshooting

Impurity SignalChemical Shift (ppm)SourceRemediation
Water ~1.56 (in CDCl₃)Wet Solvent/SampleDry sample under high vacuum; use fresh CDCl₃ ampoule.[1]
Dichloromethane 5.30 (s)Extraction SolventExtended high vacuum drying (DCM traps in the morpholine lattice).[1]
Acetone 2.17 (s)Glassware CleaningDistinct singlet; do not confuse with alkyl impurities.[1]
Grease 0.8 – 1.3 (m)Stopcock GreaseFilter through Celite/Cotton; avoid over-greasing joints.[1]

Pro-Tip: If the morpholine peaks are broad or undefined, the sample may be in a salt form (HCl/HBr).[1] Add 1 drop of


 or shake the NMR tube with solid 

and re-filter to release the free base for sharp resolution [3].

References

  • National Institute of Standards and Technology (NIST). 1H-Pyrazole, 4-bromo- Spectral Data. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • Alkorta, I., et al. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry, 2017. Available at: [Link][1]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010, 29(9), 2176–2179.[1] Available at: [Link][1]

  • PubChem. 4-(2-Chloroethyl)morpholine Compound Summary. National Library of Medicine. Available at: [Link][1]

Sources

A Comparative Guide to HPLC Method Development for Purity Assessment of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a non-negotiable cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine, a novel heterocyclic compound with significant therapeutic potential. We will navigate the logical progression from initial method design to comprehensive validation, offering a comparative analysis of various chromatographic parameters to arrive at an optimized, stability-indicating assay.

The subject molecule, 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine, is a nitrogen-containing heterocyclic compound.[1][2][3][4] Such compounds are prevalent in medicinal chemistry and often present unique challenges in chromatographic analysis due to their inherent polarity and potential for interaction with residual silanols on the stationary phase. A thorough understanding of the analyte's physicochemical properties is paramount for efficient method development.

I. Initial Method Development Strategy: A Logic-Driven Approach

The primary objective is to develop a stability-indicating HPLC method capable of separating the main compound from its potential process-related impurities and degradation products.[5][6][7][8] A reverse-phase HPLC (RP-HPLC) approach was selected as the initial strategy due to its wide applicability in the pharmaceutical industry for analyzing small organic molecules.[9][10]

A. Analyte Characterization and Initial Parameter Selection

Based on this initial assessment, the following starting conditions were chosen:

  • Column: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a versatile starting point for RP-HPLC.[10][12]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier is necessary to elute compounds with a range of polarities.

    • Aqueous Phase (A): 0.1% Trifluoroacetic Acid (TFA) in water. TFA is a common ion-pairing agent that can improve peak shape for basic compounds by masking residual silanol interactions.[12][13]

    • Organic Phase (B): Acetonitrile (ACN). ACN is often preferred over methanol in RP-HPLC due to its lower viscosity and better UV transparency at low wavelengths.[14][15][16]

  • Detection: A Photodiode Array (PDA) detector is highly recommended. It not only allows for the determination of the optimal detection wavelength but is also invaluable for peak purity analysis.[17][18][19] Based on the pyrazole structure, a preliminary detection wavelength of 230 nm was selected.

  • Flow Rate: A standard flow rate of 1.0 mL/min was chosen.

  • Column Temperature: Ambient temperature was used for the initial screening.

B. Method Development Workflow

The following diagram illustrates the systematic approach to HPLC method development:

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analytical Goal: Purity Assessment ColumnSelection Select Initial Column (e.g., C18) Start->ColumnSelection MobilePhaseScreening Screen Mobile Phases (pH, Organic Modifier) ColumnSelection->MobilePhaseScreening GradientOptimization Optimize Gradient Profile MobilePhaseScreening->GradientOptimization FlowTempOptimization Fine-tune Flow Rate & Column Temperature GradientOptimization->FlowTempOptimization ForcedDegradation Forced Degradation Studies FlowTempOptimization->ForcedDegradation Validation Method Validation (ICH Q2(R1)) ForcedDegradation->Validation FinalMethod Final Optimized Method Validation->FinalMethod

Caption: A systematic workflow for HPLC method development.

II. Comparative Analysis and Method Optimization

The initial screening revealed a primary peak for the main compound but with some tailing, and the resolution from closely eluting impurities was suboptimal. This necessitated a systematic optimization of the chromatographic conditions.

A. Stationary Phase Comparison

To address the peak tailing and improve selectivity, several columns with different stationary phases were evaluated. The performance of a standard C18, a C8, and a Phenyl-Hexyl column were compared.

Column TypePeak Tailing Factor (Main Peak)Resolution (Main Peak vs. Closest Impurity)Rationale for Performance
C18 1.81.2Standard hydrophobic interactions, but potential for secondary interactions with residual silanols leading to tailing for basic compounds.[20]
C8 1.61.4Less hydrophobic than C18, which can sometimes provide better selectivity for moderately polar compounds.[10][21]
Phenyl-Hexyl 1.22.1Offers alternative selectivity through π-π interactions with the pyrazole ring, leading to improved peak shape and resolution.[22]

B. Mobile Phase Modifier Comparison

The choice of mobile phase modifier is critical for controlling the ionization of the basic morpholine moiety and minimizing silanol interactions.[23] The following modifiers were compared:

Mobile Phase Modifier (0.1%)Peak Tailing Factor (Main Peak)Retention Time (min)Observations
Trifluoroacetic Acid (TFA) 1.512.5Good ion-pairing agent, but can cause ion suppression in LC-MS.
Formic Acid 1.311.8MS-compatible and provides good peak shape for basic compounds.[24]
Ammonium Formate (pH 3.5) 1.111.2Provides buffering capacity and excellent peak shape, also MS-compatible.

C. Organic Modifier Comparison

While acetonitrile is a common choice, methanol can sometimes offer different selectivity.[11]

Organic ModifierResolution (Main Peak vs. Closest Impurity)BackpressureObservations
Acetonitrile 2.1LowerGenerally provides sharper peaks and lower backpressure.[14]
Methanol 1.9HigherCan alter selectivity due to its protic nature and different interaction mechanisms.[11][22]
III. Forced Degradation Studies: Ensuring Specificity

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed.[5][6][8] The sample was subjected to various stress conditions to generate potential degradation products.

Stress ConditionObservation
Acid Hydrolysis (0.1 N HCl, 60°C, 4h) Significant degradation observed, with two major degradant peaks.
Base Hydrolysis (0.1 N NaOH, 60°C, 2h) Moderate degradation with one major degradant peak.
Oxidative (3% H₂O₂, RT, 24h) Minor degradation observed.
Thermal (80°C, 48h) No significant degradation.
Photolytic (ICH Q1B), 24h Minor degradation with the formation of a small impurity peak.

The developed HPLC method was able to resolve the main peak from all degradation products, confirming its specificity and stability-indicating capability. Peak purity analysis using a PDA detector further confirmed that the main peak was spectrally pure under all stress conditions, with the purity angle being consistently less than the purity threshold.[17][18][19][25][26]

ForcedDegradation cluster_0 Stress Conditions cluster_1 Analytical Outcome Acid Acid Hydrolysis Degradants Degradation Products Acid->Degradants Base Base Hydrolysis Base->Degradants Oxidation Oxidation Oxidation->Degradants Thermal Thermal Thermal->Degradants Photo Photolytic Photo->Degradants API 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine API->Acid API->Base API->Oxidation API->Thermal API->Photo Separation Resolution of API and Degradants API->Separation Degradants->Separation PeakPurity Peak Purity Assessment Separation->PeakPurity

Caption: Forced degradation study workflow.

IV. Method Validation: Adherence to ICH Q2(R1) Guidelines

The optimized method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[27][28][29]

Validation ParameterResultsAcceptance Criteria
Specificity No interference from blank, placebo, and degradation products. Peak purity index > 0.999.Method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity R² > 0.999 for a concentration range of LOQ to 150% of the target concentration.R² ≥ 0.998
Accuracy (% Recovery) 98.5% - 101.2% at three concentration levels.98.0% - 102.0%
Precision (RSD%) Repeatability (n=6): < 1.0% Intermediate Precision (n=6, different day, analyst): < 1.5%RSD ≤ 2.0%
Limit of Detection (LOD) 0.015%Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) 0.05%Signal-to-noise ratio of 10:1
Robustness No significant changes in results with small variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.1).System suitability parameters should be met.

The validation results demonstrate that the developed method is accurate, precise, linear, and robust for its intended purpose.

V. Final Optimized HPLC Method

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium formate, pH adjusted to 3.5 with formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample and prepare as described for the standard solution.

VI. Conclusion

This guide has detailed a systematic and comparative approach to developing a robust, stability-indicating RP-HPLC method for the purity assessment of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine. By logically evaluating and comparing different stationary phases, mobile phase modifiers, and organic solvents, an optimized method was achieved. The final method, utilizing a Phenyl-Hexyl column with an ammonium formate buffer and an acetonitrile gradient, demonstrated excellent specificity, accuracy, precision, and robustness, making it suitable for routine quality control and stability testing in a pharmaceutical setting. This comprehensive guide serves as a practical resource for researchers and scientists engaged in the analytical development of novel heterocyclic compounds.

References

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (n.d.). Lab Manager. Retrieved from [Link]

  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. (n.d.). Pharma Beginners. Retrieved from [Link]

  • Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Broughton. Retrieved from [Link]

  • Mamatha, T. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved from [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (n.d.). Perpusnas. Retrieved from [Link]

  • Patel, A. K., et al. (2023, June). Force Degradation for Pharmaceuticals: A Review. IJSDR. Retrieved from [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (n.d.). Welch Materials. Retrieved from [Link]

  • UV vs Diode-Array (PDA) Detectors for (U)HPLC. (n.d.). Shimadzu. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). EMA. Retrieved from [Link]

  • HPLC Column Selection: Core to Method Development (Part I). (n.d.). Welch Materials. Retrieved from [Link]

  • Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis. (2022, February 24). MDPI. Retrieved from [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • The LCGC Blog: HPLC Column Selection - Are You Barking Up the Right Tree? (2013, October 10). LCGC. Retrieved from [Link]

  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). IJCPA. Retrieved from [Link]

  • HPLC Column Selection Guide. (2025, April 1). SCION Instruments. Retrieved from [Link]

  • 5 Main Types of HPLC Columns Explained. (2025, July 30). Torontech. Retrieved from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2020, November 11). LCGC International. Retrieved from [Link]

  • PDA and QDa Peak Purity - Processing and Reviewing Results - Tip257. (2021, December 27). Waters. Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. Retrieved from [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023, April 15). ResearchGate. Retrieved from [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech. Retrieved from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, September 27). Semantic Scholar. Retrieved from [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1). American Pharmaceutical Review. Retrieved from [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020, December 15). RSC Publishing. Retrieved from [Link]

  • Development and Validation of RP-HPLC Method. (2014, September 12). Research and Reviews. Retrieved from [Link]

  • Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). (2012, October 11). PubMed. Retrieved from [Link]

  • 4-Bromo-1-(2-chloroethyl)-1H-pyrazole Properties. (n.d.). EPA. Retrieved from [Link]

  • Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant. (2025, August 30). Bentham Science. Retrieved from [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (n.d.). PMC. Retrieved from [Link]

  • RECENT ADVANCES IN NITROGEN-CONTAINING HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL SIGNIFICANCE. (n.d.). IIP Series. Retrieved from [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2025, August 10). ResearchGate. Retrieved from [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025, October 28). Der Pharma Chemica. Retrieved from [Link]

Sources

Comparative Stability of Morpholine vs. Piperazine Linkers in Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyrazole-based small molecules—particularly kinase inhibitors—the choice between a piperazine and a morpholine moiety is a pivotal decision that balances potency , physicochemical properties , and metabolic stability .

  • Piperazine is the superior linker for connecting two structural domains due to its dual nitrogen handles (

    
    -disubstitution).[1] However, it introduces significant metabolic liabilities (N-oxidation, reactive metabolites) and higher basicity (
    
    
    
    ).[1]
  • Morpholine acts as a metabolic shield . Replacing a piperazine with a morpholine (where the distal nitrogen is replaced by oxygen) typically lowers basicity (

    
    ), reduces lipophilicity (
    
    
    
    ), and blocks N-oxide formation.[1] While naturally a terminal group, morpholine can function as a linker through C-substitution, though this is synthetically more demanding.[1]

This guide details the stability profiles, metabolic pathways, and experimental protocols to validate these scaffolds in drug discovery.

Physicochemical & Structural Profile[2][3]

The fundamental difference in stability stems from the electronic influence of the heteroatom at position 4 (NH vs. O).

PropertyPiperazine LinkerMorpholine MoietyImpact on Drug Design
Connectivity Linker (

):
Connects scaffold to tail/warhead.[1]
Terminal (

):
Caps the molecule. Linker (

):
Rare, requires C-functionalization.
Piperazine is the default for bridging; Morpholine is the default for capping.
Basicity (

)
High (~9.8 for

):
Highly protonated at physiological pH.[1]
Moderate (~8.3): Less ionized at pH 7.[1]4.High basicity aids solubility but may increase hERG liability and reduce membrane permeability.
Lipophilicity (

)
Moderate reduction.[1]Strong reduction: Ether oxygen is a strong H-bond acceptor.Morpholine is superior for "escaping flatland" and improving aqueous solubility.
Electronic Effect Electron-Donating:

increases electron density on

.
Electron-Withdrawing:

pulls density, lowering

basicity.[1]
Morpholine stabilizes the

-pyrazole bond against oxidative cleavage.

Metabolic Stability: The Core Comparison

Metabolic stability is often the deciding factor. Piperazine rings are notorious "soft spots" for Cytochrome P450 (CYP) enzymes, whereas morpholine is often employed as a bioisostere to block these pathways.[1]

Piperazine Liabilities[4][5]
  • N-Oxidation: The electron-rich distal nitrogen is readily oxidized to the N-oxide, a polar metabolite that can be rapidly excreted or lead to toxicity.

  • N-Dealkylation: If substituted, the

    
    -alkyl group is a primary site for oxidative cleavage.
    
  • Ring Opening:

    
    -carbon hydroxylation can lead to ring opening and the formation of reactive aldehyde intermediates.
    
Morpholine Advantages[1][6][7]
  • Metabolic Block: The oxygen atom is not susceptible to N-oxidation.

  • Reduced Nucleophilicity: The inductive withdrawal of the oxygen reduces the nucleophilicity of the nitrogen, making the adjacent

    
    -carbons less prone to CYP-mediated hydroxylation compared to piperazine.
    
  • Pathways: While more stable, morpholine is not inert.[2] It eventually undergoes oxidative ring scission to form diglycolic acid metabolites, but this process is generally slower than piperazine oxidation.[1]

Visualization: Metabolic Pathways

The following diagram contrasts the metabolic fate of a pyrazole-piperazine scaffold vs. a pyrazole-morpholine scaffold.

MetabolicPathways cluster_0 Piperazine Scaffold (High Liability) cluster_1 Morpholine Scaffold (Enhanced Stability) Pip_Parent Pyrazole-Piperazine (Parent) Pip_NOxide N-Oxide Metabolite (Polar, Rapid Excretion) Pip_Parent->Pip_NOxide CYP450 (N-Oxidation) Pip_Iminium Reactive Iminium Ion (Toxicity Risk) Pip_Parent->Pip_Iminium CYP450 (α-C Hydroxylation) Mor_Parent Pyrazole-Morpholine (Parent) Pip_Dealkyl N-Dealkylated Product (Loss of Potency) Pip_Iminium->Pip_Dealkyl Hydrolysis Mor_Lactam Morpholin-3-one (Lactam) Mor_Parent->Mor_Lactam CYP450 (Slow Oxidation) Mor_RingOpen Diglycolic Acid (Ring Scission) Mor_Lactam->Mor_RingOpen Hydrolysis

Case Study Analysis: Linker vs. Terminal Group

In pyrazole-based kinase inhibitors (e.g., targeting Aurora kinase, CDK, or DNA-PK), the choice dictates the molecule's topology.[1]

Scenario A: The "Solubilizing Tail" (Terminal)
  • Context: The group is attached to the pyrazole to improve solubility and is solvent-exposed.

  • Verdict: Morpholine is preferred.

  • Data Support: In mTOR inhibitors, replacing a terminal piperazine with morpholine maintained solubility but eliminated the N-oxide metabolite, increasing half-life (

    
    ) in human liver microsomes (HLM) from <15 min to >60 min.[1]
    
Scenario B: The "Bridge" (Linker)
  • Context: The group connects the pyrazole to another aromatic system.

  • Verdict: Piperazine is preferred (with caveats). [1]

  • Data Support: In DNA-PK inhibitors, a piperazine linker (

    
    -linked) provided a 7-fold potency increase over a morpholine linker (
    
    
    
    -linked) due to the specific geometry and H-bonding capability of the distal nitrogen.[1]
  • Mitigation: If piperazine is required for potency but unstable, researchers often "cap" the distal nitrogen (e.g., N-methyl, N-acetyl) or add steric bulk (methyl groups on the ring carbons) to block metabolic access.[1]

Experimental Protocols

To validate the stability choice in your specific scaffold, use the following self-validating protocols.

Protocol 1: Microsomal Stability Assay (In Vitro)

Objective: Determine Intrinsic Clearance (


) and Half-life (

).[1][3][2][4]
  • Preparation:

    • Test Compound: 1 µM in phosphate buffer (100 mM, pH 7.4).

    • Microsomes: Human/Mouse Liver Microsomes (0.5 mg/mL protein).[1]

    • Co-factor: NADPH regenerating system (1 mM).[1]

  • Incubation:

    • Pre-incubate microsomes + compound at 37°C for 5 min.

    • Initiate reaction with NADPH.[2]

    • Time points: 0, 5, 15, 30, 45, 60 min.[1]

  • Termination:

    • Quench with ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).[1]

    • Centrifuge (4000 rpm, 20 min) to precipitate proteins.

  • Analysis:

    • Analyze supernatant via LC-MS/MS.[3][4]

    • Monitor disappearance of parent peak and appearance of +16 Da (N-oxide/Hydroxyl) or +14 Da (Lactam) peaks.[1]

  • Calculation:

    • Plot

      
       vs. time.[1][2] Slope = 
      
      
      
      .
    • 
      .[1][2]
      
    • 
      .[1]
      
Protocol 2: Chemical Stability (Oxidative Stress)

Objective: Assess non-enzymatic stability (e.g., shelf-life/formulation).[1]

  • Conditions: Dissolve compound (10 µM) in Methanol/Water (1:1).

  • Stressor: Add

    
     (3%) or AIBN (radical initiator).
    
  • Monitoring: HPLC at 0, 24, 48 hours.

  • Result: Piperazine typically shows rapid N-oxide formation; Morpholine remains largely intact.

Decision Framework

Use this logic flow to select the appropriate moiety for your pyrazole scaffold.

DecisionTree Start Start: Pyrazole Scaffold Optimization Need What is the structural need? Start->Need Linker True Linker Needed (Connects two domains) Need->Linker Terminal Solubilizing Tail Needed (Solvent exposed) Need->Terminal PipChoice Select Piperazine Linker->PipChoice Default Terminal->PipChoice If basicity required for salt form MorChoice Select Morpholine Terminal->MorChoice Default (Better Stability) CheckStab Is Metabolic Stability Poor? PipChoice->CheckStab ModPip Modify Piperazine: 1. Cap distal N (Acetyl/Methyl) 2. Add steric bulk (C-Me) CheckStab->ModPip Yes

References

  • BenchChem. (2025).[2] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Retrieved from

  • Journal of Medicinal Chemistry. (2026). Discovery of Novel Heterotetracyclic DNA-Dependent Protein Kinase (DNA-PK) Inhibitors. Retrieved from [1]

  • National Institutes of Health (PMC). (2017).[1] De Novo Assembly of Highly Substituted Morpholines and Piperazines. Retrieved from [1]

  • Molecules. (2021). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [1]

  • Charnwood Discovery. (2024).[2] Microsomal Stability - In Vitro Assay Protocol. Retrieved from [1]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.